ML471
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H20N6O6S |
|---|---|
Molecular Weight |
388.40 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-(4-amino-3-propan-2-ylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C13H20N6O6S/c1-5(2)8-7-11(14)16-4-17-12(7)19(18-8)13-10(21)9(20)6(25-13)3-24-26(15,22)23/h4-6,9-10,13,20-21H,3H2,1-2H3,(H2,14,16,17)(H2,15,22,23)/t6-,9?,10+,13-/m1/s1 |
InChI Key |
XLLGDESQDODKCI-IQNOZHCOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
understanding the reaction hijacking mechanism of ML471
An In-depth Technical Guide to the Reaction Hijacking Mechanism of ML471
Introduction
This compound is a potent antimalarial compound that operates through a sophisticated and highly selective mechanism known as "reaction hijacking".[1][2] It is a pyrazolopyrimidine ribose sulfamate (B1201201) identified as a derivative of an earlier compound, ML901, with improved potency and enhanced selectivity against the malaria parasite, Plasmodium falciparum.[3][4] This document provides a detailed technical overview of the core mechanism of this compound, its target, the supporting experimental evidence, and the methodologies used for its characterization, intended for researchers and professionals in drug development.
The primary target of this compound is the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an essential enzyme for protein synthesis.[1][2][5] The "reaction hijacking" mechanism involves the inhibitor, this compound, entering the enzyme's active site and inducing the enzyme to catalyze the formation of a covalent adduct between this compound and the amino acid tyrosine.[1][2][5] This newly formed molecule, the Tyr-ML471 conjugate, binds tightly within the active site, leading to potent and irreversible inhibition of the enzyme.[1][5][6] This mechanism is highly specific to the parasite enzyme, showing minimal activity against the human ortholog, which is key to its low cytotoxicity in human cells.[1][3]
Core Mechanism: Hijacking the Aminoacylation Reaction
The canonical function of aminoacyl-tRNA synthetases (aaRS), like PfTyrRS, is a two-step reaction to charge a tRNA molecule with its cognate amino acid.
-
Amino Acid Activation: The enzyme first activates the amino acid (Tyrosine) using ATP, forming a high-energy aminoacyl-adenylate (Tyr-AMP) intermediate and releasing pyrophosphate (PPi).
-
tRNA Charging: The activated amino acid is then transferred from the AMP moiety to the 3' end of its specific tRNA (tRNATyr).
This compound, being an AMP mimic, subverts this process. It enters the active site and, instead of the enzyme proceeding with the normal reaction, PfTyrRS catalyzes the covalent linkage of its bound, activated tyrosine to this compound.[1][2] This creates the stable Tyr-ML471 sulfamate adduct, which remains tightly bound in the active site, effectively inactivating the enzyme.[1][5]
Signaling Pathway and Mechanism Diagrams
The diagrams below illustrate the normal enzymatic function of PfTyrRS and how this compound hijacks this process.
Quantitative Data Summary
This compound demonstrates potent activity against multiple life stages of P. falciparum and high selectivity over human enzymes. The following tables summarize the key quantitative data reported.
Table 1: In Vitro Activity of this compound against P. falciparum
| Assay Type | Strain/Stage | IC50 Value | Reference |
|---|---|---|---|
| 72-h Growth Inhibition | - | 1.5 nM | [3] |
| 6-h Pulse Assay | Trophozoite (Cam3.II) | 29.1 nM | [3] |
| Male Gametocyte Fertility | - | 49 nM | [3] |
| Female Gametocyte Fertility | - | 260 nM |[3] |
Table 2: Biochemical Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| PfTyrRS | ATP Consumption | 1.4 µM | [3] |
| Human Atg7 | E1 Enzyme Assay | 22 ± 9 nM | [3] |
| Human UAE | E1 Enzyme Assay | No/very little activity | [1][3][4] |
| Human NAE | E1 Enzyme Assay | No/very little activity | [3] |
| Human SAE | E1 Enzyme Assay | No/very little activity |[3] |
Experimental Protocols and Workflows
The characterization of this compound's mechanism relies on several key biochemical and cellular assays.
PfTyrRS Biochemical Activity Assay (ATP Consumption)
This assay quantifies the enzymatic activity of PfTyrRS by measuring the depletion of ATP during the amino acid activation step.
-
Principle: The amount of remaining ATP after the enzymatic reaction is measured using a luciferase-based system (e.g., Kinase-Glo®). Lower luminescence indicates higher enzyme activity (more ATP consumed).
-
Methodology:
-
Recombinant PfTyrRS (e.g., 25 nM) is incubated at 37°C in a reaction buffer.[3]
-
The reaction mixture contains substrates: ATP (e.g., 10 µM), tyrosine (e.g., 200 µM), pyrophosphatase (to drive the reaction forward), and cognate tRNATyr (e.g., 4.8 µM).[3]
-
The test compound, this compound, is added at various concentrations.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour).[3]
-
The Kinase-Glo® reagent is added, which lyses the components and contains luciferase and luciferin.
-
The resulting luminescence, proportional to the remaining ATP, is measured on a luminometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Confirmation
This method provides direct evidence of the Tyr-ML471 adduct formation within parasite cells.
-
Principle: LC-MS separates cellular components and identifies them based on their mass-to-charge ratio (m/z), allowing for the detection of the specific molecular weight of the predicted adduct.
-
Methodology:
-
P. falciparum-infected red blood cells are cultured and treated with a specific concentration of this compound (e.g., 1 µM) for a short duration (e.g., 2 hours).[7]
-
An untreated culture serves as a negative control.[7]
-
Cellular extracts are prepared.
-
The extracts are subjected to LC-MS analysis.
-
The data is analyzed by searching for the extracted ion chromatogram corresponding to the precise calculated mass of the Tyr-ML471 conjugate (e.g., m/z 552.1871).[7]
-
Detection of a peak at this specific m/z in the treated sample, which is absent in the control, confirms the formation of the hijacked product.[7]
-
Experimental Workflow Diagram
Conclusion
This compound is a highly promising antimalarial candidate that employs a unique and specific reaction hijacking mechanism. By turning the parasite's own PfTyrRS enzyme against itself to create a potent, tightly-bound inhibitor, this compound achieves low nanomolar efficacy against P. falciparum while maintaining a favorable safety profile with low toxicity to human cells.[1] The detailed understanding of this mechanism, supported by robust biochemical and structural data, provides a strong foundation for the future development of next-generation antimalarials targeting aminoacyl-tRNA synthetases.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 4. malariaworld.org [malariaworld.org]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
ML471: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target identification and validation of ML471, a potent and selective inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides a comprehensive overview of the key experimental data, detailed protocols, and the underlying mechanism of action of this compound, establishing it as a promising next-generation antimalarial candidate.
Executive Summary
Target Identification and Mechanism of Action
The primary molecular target of this compound is the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS)[1][2][3]. PfTyrRS is an essential enzyme responsible for charging tRNA with tyrosine, a critical step in protein synthesis. This compound functions as a "reaction hijacking" inhibitor[1][2].
The mechanism proceeds as follows:
-
This compound, an AMP-mimic, enters the active site of PfTyrRS.
-
The enzyme then activates its natural substrate, tyrosine, forming a tyrosyl-AMP intermediate.
-
This compound "hijacks" this activated intermediate, reacting with it to form a stable, covalent Tyr-ML471 adduct.
-
This adduct remains tightly bound within the active site, inhibiting the enzyme and halting protein synthesis.
This targeted inhibition of protein synthesis is the primary mode of this compound's antimalarial activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Activity of this compound Against P. falciparum and a Human Cell Line
| Assay | Cell Line/Strain | IC50 (nM) |
| Asexual Blood Stage Activity | P. falciparum (3D7) | 3.3 ± 0.1 |
| Cytotoxicity | HepG2 (Human) | 47,000 ± 10,000 |
Table 2: Inhibitory Activity of this compound and Precursor ML901 Against E1 Activating Enzymes
| Compound | Target Enzyme | IC50 (µM) |
| This compound | hUAE (UBE1) | >50 |
| This compound | hNAE (APPBP1/UBA3) | >50 |
| This compound | hSAE (SAE1/UBA2) | >50 |
| This compound | hAtg7 | >50 |
| ML901 | hUAE (UBE1) | 5.39 |
| ML901 | hNAE (APPBP1/UBA3) | 28 |
| ML901 | hSAE (SAE1/UBA2) | >50 |
| ML901 | hAtg7 | 0.033 |
Data from referenced publications. hUAE: human Ubiquitin-Activating Enzyme; hNAE: human NEDD8-Activating Enzyme; hSAE: human SUMO-Activating Enzyme; hAtg7: human Autophagy-related protein 7.
Target Validation Workflow
The validation of PfTyrRS as the target of this compound involved a multi-pronged approach, combining genetic, biochemical, and biophysical methods.
Detailed Experimental Protocols
In Vitro Evolution and Whole Genome Sequencing
-
Parasite Culture: P. falciparum 3D7 parasites were cultured in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, and gentamicin.
-
Drug Pressure Application: Parasite cultures were exposed to escalating concentrations of this compound, starting from the IC50 value. The drug concentration was increased upon parasite recrudescence.
-
Genomic DNA Extraction: Once stable resistance was achieved, genomic DNA was extracted from the resistant parasite lines using a commercial DNA isolation kit.
-
Whole Genome Sequencing: Paired-end sequencing was performed on an Illumina platform.
-
Data Analysis: Sequencing reads were aligned to the P. falciparum 3D7 reference genome. Copy number variations (CNVs) were identified by analyzing the read depth coverage across the genome. Amplification of the PfTyrRS gene was consistently observed in this compound-resistant lines[4].
LC-MS Detection of Tyr-ML471 Adduct
-
Sample Preparation: Synchronized P. falciparum-infected red blood cells at the trophozoite stage were treated with 1 µM this compound for 2 hours. The cells were then saponin-lysed to release the parasites.
-
Metabolite Extraction: The parasite pellet was extracted with a solution of chloroform/methanol/water (1:3:1 ratio).
-
LC-MS Analysis: The aqueous layer of the extract was analyzed by liquid chromatography-mass spectrometry (LC-MS). The system was operated in positive ion mode.
-
Adduct Identification: Extracted ion chromatograms were used to search for the predicted mass-to-charge ratio (m/z) of the Tyr-ML471 adduct (m/z 552.1871)[2][4]. The presence of this specific mass in this compound-treated, but not in untreated, parasite extracts confirmed the formation of the adduct in situ[2][4].
Recombinant PfTyrRS Expression and Purification
-
Cloning: The coding sequence for P. falciparum TyrRS was cloned into a pET-28a vector with an N-terminal His6-tag.
-
Expression: The plasmid was transformed into E. coli BL21(DE3) cells. Protein expression was induced with IPTG at 18°C overnight.
-
Purification: The His-tagged PfTyrRS was purified from the cell lysate using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.
Thermal Shift Assay
-
Reaction Mixture: Purified recombinant PfTyrRS (2 µM) was incubated in a buffer containing 50 mM HEPES (pH 7.5) and 150 mM NaCl.
-
Ligand Addition: The reaction mixture was divided into aliquots with:
-
No additions (apo enzyme)
-
Tyrosine and ATP
-
This compound, Tyrosine, and ATP
-
-
Thermal Denaturation: The samples were heated in a real-time PCR machine from 25°C to 95°C with a ramp rate of 1°C/min.
-
Data Acquisition: Protein unfolding was monitored by measuring the fluorescence of SYPRO Orange dye, which binds to hydrophobic regions of unfolded proteins.
-
Analysis: The melting temperature (Tm), the midpoint of the unfolding transition, was calculated for each condition. A significant increase in the Tm in the presence of this compound, tyrosine, and ATP indicated the formation of a stable Tyr-ML471 adduct that stabilized the protein structure.
X-ray Crystallography
-
Complex Formation: Purified PfTyrRS was incubated with this compound, tyrosine, and a non-hydrolyzable ATP analog to form the stable Tyr-ML471 adduct complex.
-
Crystallization: The PfTyrRS/Tyr-ML471 complex was crystallized using the hanging drop vapor diffusion method.
-
Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a previously determined structure of PfTyrRS as the search model. The final structure provided detailed atomic-level insights into how the Tyr-ML471 adduct is accommodated within the enzyme's active site[3][5][6].
Conclusion
The comprehensive evidence presented in this guide unequivocally identifies P. falciparum cytoplasmic tyrosine tRNA synthetase as the molecular target of this compound. The novel reaction hijacking mechanism leads to potent and selective inhibition of this essential enzyme, resulting in rapid parasite killing. The validation of this target and mechanism provides a solid foundation for the further development of this compound and related compounds as critically needed next-generation antimalarial drugs.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. repository.up.ac.za [repository.up.ac.za]
ML471: A Technical Guide to its Effects on the Plasmodium falciparum Life Cycle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound ML471 and its potent effects on the various life cycle stages of Plasmodium falciparum, the deadliest species of malaria parasite. This document consolidates key findings on its mechanism of action, summarizes quantitative data on its efficacy, and details the experimental protocols used to ascertain its antimalarial activity.
Core Mechanism of Action: Reaction Hijacking of PfTyrRS
This compound is a pyrazolopyrimidine ribose sulfamate (B1201201) that acts as a potent and selective inhibitor of the P. falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3] Unlike conventional competitive inhibitors, this compound employs a sophisticated "reaction hijacking" mechanism.[1][4][5] The parasite's own PfTyrRS enzyme processes this compound, leading to the formation of a stable Tyr-ML471 conjugate that acts as a tight-binding inhibitor of the enzyme.[1][2][4] This covalent modification effectively shuts down protein synthesis, a process essential for the parasite's survival and proliferation, leading to rapid cell death.[1] The remarkable selectivity of this compound for the parasite enzyme over its human counterpart contributes to its low cytotoxicity against human cells.[1][3]
Quantitative Efficacy Across the P. falciparum Life Cycle
This compound demonstrates potent, low nanomolar activity against multiple stages of the P. falciparum life cycle, making it a promising candidate for a multi-stage antimalarial drug.[1][2][3] Its efficacy has been quantified against asexual blood stages, sexual stages (gametocytes), and liver stages.
Table 1: In Vitro Efficacy of this compound against P. falciparum Life Cycle Stages
| Life Cycle Stage | Parasite Strain | Assay Type | Key Parameter | Value | Reference |
| Asexual Blood Stage | |||||
| Trophozoites | Cam3.IIrev | 6-hour pulse assay | IC50 | 29.1 nM | [1] |
| Trophozoites | 3D7 | 72-hour exposure | IC50 | 2.8 nM | [6] |
| Schizonts | - | - | - | Potent activity | [1][2] |
| Sexual Blood Stage | |||||
| Early-stage Gametocytes | - | Gametocyte Killing | IC50 | 112 nM | [7] |
| Mature-stage Gametocytes | - | Gametocyte Killing | IC50 | 392 nM | [7] |
| Transmissible Gametes | - | - | - | Potent activity | [1][2] |
| Liver Stage | |||||
| - | - | Liver Stage Assay | - | Potent activity | [1][2] |
| Human Cell Line | |||||
| Cytotoxicity | HepG2 | 72-hour exposure | IC50 | >50 µM | [1] |
Note: The specific parasite strains and detailed assay conditions for some of the cited "potent activity" were not fully detailed in the source materials.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound against different stages of P. falciparum.
Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
This assay is a widely used method to determine the potency of antimalarial compounds against the asexual, intraerythrocytic stages of the parasite.
Protocol:
-
Parasite Culture: P. falciparum cultures are synchronized to the ring stage.
-
Compound Plating: this compound is serially diluted and dispensed into a 96-well microtiter plate.
-
Assay Initiation: Synchronized ring-stage parasites are added to each well at a starting parasitemia of approximately 0.5-1% and a hematocrit of 1-2%.
-
Incubation: Plates are incubated for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This lyses the red blood cells and stains the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence signal against the drug concentration and fitting the data to a dose-response curve.
Liver Stage Inhibition Assay
This assay assesses the ability of a compound to inhibit parasite development within hepatocytes.
Protocol:
-
Hepatocyte Seeding: Cryopreserved primary human hepatocytes or a suitable cell line (e.g., HepG2-CD81) are seeded in a multi-well plate and allowed to form a monolayer.
-
Sporozoite Preparation: P. falciparum sporozoites are dissected from the salivary glands of infected Anopheles mosquitoes.
-
Infection: Hepatocyte monolayers are infected with the prepared sporozoites in the presence of serially diluted this compound.
-
Incubation: The infected cultures are incubated for a period sufficient for liver-stage development (typically 3-6 days), with daily media changes containing the test compound.
-
Assessment of Inhibition: Parasite development is assessed by immunofluorescence staining of liver-stage schizonts or by quantitative real-time PCR (qRT-PCR) to measure parasite-specific gene expression. The inhibition is quantified relative to untreated control wells.
Gametocyte Viability and Transmission-Blocking Assays
These assays are crucial for determining a compound's potential to block the transmission of malaria from humans to mosquitoes.
Protocol:
-
Gametocyte Culture: Mature stage V P. falciparum gametocytes are cultured in vitro.
-
Drug Exposure: The gametocyte culture is exposed to various concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Viability Assessment: Gametocyte viability is assessed using various readouts, such as ATP levels, specific enzyme activity, or reporter gene expression (e.g., luciferase). IC50 values are then determined.
This is the gold-standard assay to evaluate the transmission-blocking potential of a compound.
Protocol:
-
Infectious Blood Meal Preparation: Mature P. falciparum gametocytes are treated with this compound and then mixed with human red blood cells and serum to create an infectious blood meal.
-
Mosquito Feeding: A cohort of Anopheles mosquitoes is allowed to feed on this blood meal through an artificial membrane system.
-
Incubation: The fed mosquitoes are maintained in the laboratory for 7-10 days to allow for the development of oocysts on the midgut wall.
-
Midgut Dissection and Oocyst Counting: The midguts of the mosquitoes are dissected, stained (e.g., with mercurochrome), and the number of oocysts is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number and prevalence of oocysts in mosquitoes that fed on this compound-treated gametocytes to those that fed on untreated controls.
Conclusion
This compound is a promising antimalarial candidate with a unique mechanism of action that is effective against the clinically relevant blood stages, the silent liver stages, and the transmissible gametocyte stages of P. falciparum. Its high potency and selectivity, coupled with its efficacy in preclinical models, underscore its potential for further development as a next-generation antimalarial drug that could contribute to both treatment and transmission-blocking strategies in the fight against malaria. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other compounds with similar mechanisms of action.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
The Discovery and Development of ML471: A Potent Antimalarial Agent Targeting Tyrosyl-tRNA Synthetase
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. This technical guide details the discovery and preclinical development of ML471, a promising antimalarial candidate that acts via a "reaction hijacking" mechanism to inhibit the parasite's cytoplasmic tyrosine tRNA synthetase (PfTyrRS). This compound, a pyrazolopyrimidine ribose sulfamate (B1201201) derivative, demonstrates potent activity against multiple life stages of P. falciparum, a favorable safety profile, and single-dose oral efficacy in a mouse model of malaria.[1][2][3][4][5] This document provides a comprehensive overview of the data supporting this compound's development, detailed experimental protocols, and visualizations of its mechanism and discovery workflow.
Discovery and Optimization
This compound was identified through the optimization of a previously reported PfTyrRS inhibitor, ML901.[2][3][4][5][6] While ML901 showed potent inhibition of PfTyrRS, it exhibited some toxicity against mammalian cells.[2] A series of ML901 analogues with substitutions at the 7-position of the pyrazolopyrimidine ring were synthesized and screened to identify compounds with improved potency against P. falciparum and enhanced selectivity over human cells.[2] This effort led to the identification of this compound, which demonstrated superior potency against the trophozoite stage of the parasite and reduced activity against the human ubiquitin-activating enzyme (UAE), a key factor in its improved selectivity.[2][3][4][7]
Mechanism of Action: Reaction Hijacking
This compound functions as a "reaction hijacking" inhibitor of PfTyrRS.[1][2][4] In the normal enzymatic reaction, PfTyrRS catalyzes the adenylation of tyrosine, forming a tyrosyl-AMP intermediate that then reacts with its cognate tRNA. This compound, mimicking adenosine (B11128) monophosphate (AMP), enters the enzyme's active site. The enzyme then mistakenly catalyzes the covalent linkage of tyrosine to this compound, forming a stable Tyr-ML471 conjugate.[1][2] This conjugate is a tight-binding inhibitor that effectively and irreversibly inactivates the enzyme, leading to the cessation of protein synthesis and parasite death.[1][2][4] The formation of this Tyr-ML471 adduct has been confirmed by LC-MS analysis of extracts from this compound-treated P. falciparum cultures and through in vitro assays with the recombinant enzyme.[8][9]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against P. falciparum
| Parameter | Strain/Stage | IC50 (nM) | Reference |
| Asexual Blood Stage | Cam3.IIrev (Trophozoite, 6h pulse) | 29.1 | [1] |
| Liver Stage | NF175 | 2.8 | [2] |
| Liver Stage | NF135 | 5.5 | [2] |
| Male Gametocytes | 49 | [2] | |
| Female Gametocytes | 260 | [2] |
Table 2: Selectivity Profile of this compound
| Assay | Target | IC50 | Reference |
| Enzyme Inhibition | Human Ubiquitin-Activating Enzyme (UAE) | No inhibitory activity | [1][2][3][4][7] |
| Enzyme Inhibition | Atg7 | >50 µM | [1] |
| Enzyme Inhibition | NEDD8 Activating Enzyme (NAE) | >50 µM | [1] |
| Enzyme Inhibition | SUMO Activating Enzyme (SAE) | >50 µM | [1] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Species | Dose | Value | Reference |
| AUC0-120h | SCID Mice | 100 mg/kg p.o. | 640 µM.h | [2] |
| AUC0-120h | SCID Mice | 200 mg/kg p.o. | 550 µM.h | [2] |
| Terminal Half-life (T1/2∞) | Rat | 1 mg/kg i.v. | 30.5 h | [2] |
| Efficacy | SCID Mice | 100 mg/kg p.o. (single dose) | Curative | [2] |
| Efficacy | SCID Mice | 200 mg/kg p.o. (single dose) | Curative | [2] |
Experimental Protocols
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
-
Parasite Culture: Synchronized trophozoite-stage P. falciparum cultures (e.g., Cam3.IIrev) are maintained in human red blood cells.
-
Compound Exposure: Parasite cultures are exposed to a serial dilution of this compound for a short duration (e.g., 6 hours).
-
Washout and Incubation: After the pulse exposure, the compound is washed out, and the parasites are incubated for another cycle of replication.
-
Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of parasites, is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable model.[1]
Recombinant PfTyrRS Enzyme Inhibition Assay
-
Enzyme and Substrates: Recombinant PfTyrRS is incubated with ATP, tyrosine, and pyrophosphatase in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of cognate tRNATyr and incubated at 37°C.
-
ATP Consumption Measurement: The consumption of ATP is measured using a bioluminescent assay (e.g., Kinase-Glo).
-
Data Analysis: IC50 values are determined from the dose-response curves.[2]
In Vivo Efficacy in SCID Mouse Model
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells.
-
Infection: The mice are infected with P. falciparum.
-
Drug Administration: this compound is administered orally as a single dose at varying concentrations (e.g., 100 mg/kg and 200 mg/kg) on a specified day post-infection.
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Determination: The efficacy of the compound is determined by its ability to reduce or clear the parasitemia compared to a vehicle control group.[2]
Visualizations
Conclusion and Future Directions
This compound is a potent and selective inhibitor of P. falciparum TyrRS that exhibits a promising preclinical profile. Its novel "reaction hijacking" mechanism of action, broad activity against multiple parasite life stages, and single-dose oral efficacy in a mouse model make it an attractive candidate for further development as a new antimalarial therapy.[1][2][3][4][5] The crystal structure of the PfTyrRS in complex with the Tyr-ML471 conjugate provides a molecular basis for its potent activity and offers a platform for further structure-based drug design to optimize its properties.[2][4] Future work should focus on optimizing the oral bioavailability of this compound and evaluating its efficacy against a broader range of clinical isolates and in different malaria models.[2] The development of compounds like this compound is crucial in the global effort to combat malaria and overcome the challenge of drug resistance.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
ML471 and its Interaction with Tyrosine tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound ML471 and its interaction with tyrosine tRNA synthetase (TyrRS), with a particular focus on the enzyme from Plasmodium falciparum (PfTyrRS), the parasite responsible for malaria. This compound is a potent and selective inhibitor that operates through a novel "reaction hijacking" mechanism, making it a promising candidate for antimalarial drug development.[1][2][3][4] This document outlines the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing the activity of this compound.
Mechanism of Action: Reaction Hijacking
This compound functions as a pro-inhibitor that leverages the catalytic activity of PfTyrRS to generate its own inhibitor.[5][6] The process, termed "reaction hijacking," involves the enzymatic formation of a stable, tight-binding conjugate within the active site of the synthetase.[1][3][7]
The canonical function of TyrRS is a two-step process: first, the activation of tyrosine with ATP to form a tyrosyl-adenylate (Tyr-AMP) intermediate, and second, the transfer of the activated tyrosine to its cognate tRNA (tRNATyr). This compound, an AMP-mimicking nucleoside sulfamate, intercepts this process.[1][3] After the formation of Tyr-AMP, this compound enters the active site and is covalently linked to the activated tyrosine by the enzyme itself. This reaction produces a stable Tyr-ML471 adduct that remains tightly bound to the enzyme, thereby inhibiting its function.[1][3][8] This mechanism is highly specific to the parasite's enzyme, as the human TyrRS is not susceptible to this reaction hijacking.[1][6]
The formation of the Tyr-ML471 adduct within P. falciparum has been confirmed through liquid chromatography-mass spectrometry (LCMS) analysis of extracts from this compound-treated parasites.[8][9] Furthermore, the formation of this adduct leads to a significant thermal stabilization of PfTyrRS, with an increase in the apparent melting temperature (Tm) of 18°C, indicating a high-affinity interaction.[1][6]
Caption: Reaction Hijacking Mechanism of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against various targets, demonstrating its potency against P. falciparum and selectivity over human enzymes.
In Vitro Activity against P. falciparum and Human Cell Lines
| Target Organism/Cell Line | Assay Type | IC50 | Reference |
| P. falciparum (3D7 strain, asexual blood stage) | 72-hour exposure | 2.8 nM | [10] |
| P. falciparum (transmissible male gametocytes) | Dual Gamete Formation Assay | 49 nM | [1] |
| P. falciparum (transmissible female gametocytes) | Dual Gamete Formation Assay | 260 nM | [1] |
| Human Cell Line (HepG2) | 48-hour exposure | 47 ± 10 nM | [11] |
Biochemical Inhibition and Binding Data
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| PfTyrRS | ATP Consumption Assay | IC50 | 1.4 µM | [1] |
| PfTyrRS | Differential Scanning Fluorimetry (DSF) | ΔTm | +18°C | [1][6] |
| Human Atg7 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 22 ± 9 nM | [1] |
| Human UAE | HTRF | IC50 | > 5.39 µM | [1] |
| Human NAE | HTRF | IC50 | > 28 µM | [1] |
| Human SAE | HTRF | IC50 | No activity | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the interaction of this compound with TyrRS.
PfTyrRS ATP Consumption Assay
This biochemical assay measures the inhibition of PfTyrRS activity by quantifying the consumption of ATP, a key substrate in the aminoacylation reaction.
Workflow:
Caption: ATP Consumption Assay Workflow.
Detailed Method:
-
Reaction Components: The final concentrations in the reaction are: 25 nM recombinant PfTyrRS, 10 µM ATP, 200 µM tyrosine, 1 unit/mL inorganic pyrophosphatase, and 4.8 µM cognate tRNATyr.[1][8][9]
-
Inhibitor Addition: this compound is added at varying concentrations to determine the dose-response relationship.
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour.[1][8][9]
-
ATP Quantification: The amount of ATP consumed is measured. This can be achieved using commercially available kits that measure luminescence, such as those based on the luciferase/luciferin system.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein, which can indicate ligand binding. The formation of the stable Tyr-ML471 adduct significantly increases the melting temperature (Tm) of PfTyrRS.
Workflow:
Caption: DSF Experimental Workflow.
Detailed Method:
-
Reaction Mixture: For PfTyrRS, a mixture containing 2.3 µM of the enzyme, 50 µM this compound, 10 µM ATP, 20 µM tyrosine, and 4 µM PftRNATyr is prepared.[8] For the human enzyme (HsTyrRS), 200 µM this compound and 8 mg/mL yeast tRNA are used.[8]
-
Incubation: The mixture is incubated at 37°C for 2 hours (4 hours for HsTyrRS) to allow for the formation of the Tyr-ML471 adduct.[8]
-
DSF Experiment: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added to the mixture. The sample is then heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve. The change in Tm (ΔTm) is calculated by subtracting the Tm of the apo enzyme from the Tm of the enzyme with the ligand.
P. falciparum Growth Inhibition Assay
This cell-based assay determines the potency of this compound against the parasite in a culture of human red blood cells.
Detailed Method:
-
Parasite Culture: Asexual blood stage P. falciparum (e.g., 3D7 strain) are cultured in human red blood cells under standard conditions.
-
Drug Dilution: A serial dilution of this compound is prepared and added to the parasite cultures.
-
Incubation: The cultures are incubated for 72 hours.[10]
-
Readout: Parasite growth is assessed. This is often done by staining the parasite DNA with a fluorescent dye (e.g., SYBR Green) and measuring fluorescence, or by using flow cytometry.
-
Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent inhibitor of P. falciparum tyrosine tRNA synthetase, demonstrating a unique reaction hijacking mechanism that confers selectivity for the parasite enzyme. Its low nanomolar activity against multiple life stages of the parasite and its oral efficacy in a mouse model highlight its potential as a next-generation antimalarial agent.[1][2][4] The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of parasitology, enzymology, and drug development who are working to combat malaria.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 11. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of ML471 in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML471 is a novel pyrazolopyrimidine sulfamate (B1201201) compound demonstrating potent, single-dose oral efficacy against Plasmodium falciparum. Its mechanism of action is centered on the "reaction hijacking" of the parasite's cytoplasmic tyrosine tRNA synthetase (PfTyrRS). This document provides an in-depth technical overview of the cellular uptake and metabolic activation of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its metabolic pathway. The enhanced potency and selectivity of this compound highlight its potential as a next-generation antimalarial therapeutic.
Introduction
The continuous emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial agents with unique mechanisms of action. This compound, a derivative of the nucleoside sulfamate ML901, has been identified as a highly promising candidate. It exhibits low nanomolar activity against asexual blood-stage parasites and is effective against liver stage parasites and gametocytes.[1][2][3][4] This guide synthesizes the current understanding of how this compound enters the parasite and is converted into its active form.
Cellular Uptake and Metabolic Activation
This compound functions as a pro-inhibitor that is metabolically activated within the Plasmodium falciparum parasite.[3][5] The core of its activity lies in a "reaction hijacking" mechanism targeting the parasite's cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][6][7]
Upon entering the parasite, this compound is recognized by PfTyrRS. In the presence of tyrosine and ATP, the enzyme catalyzes the covalent linkage of tyrosine to this compound, forming a stable and tightly-binding Tyr-ML471 conjugate.[1][2][8] This adduct acts as a potent inhibitor of PfTyrRS, effectively shutting down protein synthesis and leading to rapid parasite death.[1][7] The formation of this specific conjugate within the parasite has been confirmed through liquid chromatography-mass spectrometry (LCMS).[9]
The selectivity of this compound is noteworthy. The human ortholog, HsTyrRS, is not susceptible to this hijacking mechanism.[1] Furthermore, this compound shows significantly reduced activity against human ubiquitin-activating enzyme (UAE) compared to its parent compound, ML901, contributing to its enhanced cellular selectivity and favorable safety profile.[1][2][4][10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Organism | IC50 Value | Notes |
|---|---|---|---|
| Growth Inhibition (72h) | P. falciparum (3D7, ring stage) | Not specified, but described as low nanomolar | Standard long-exposure assay.[2][3][11] |
| Growth Inhibition (6h pulse) | P. falciparum (Cam3.IIrev, trophozoite) | 29.1 nM | Demonstrates rapid parasite killing.[8] |
| Growth Inhibition (72h) | Human HepG2 cells | >50 µM | Indicates high selectivity for the parasite. |
| Enzyme Inhibition | Human Ubiquitin-Activating Enzyme (UAE) | No inhibitory activity | A key factor in its improved selectivity over ML901.[1][2][4][10] |
Table 2: Pharmacokinetic Properties of this compound in Animal Models
| Species | Dose & Route | Key Parameter | Value |
|---|---|---|---|
| Rat | 1 mg/kg, i.v. | Terminal Half-Life (T½) | 30.5 h[1] |
| Rat | 25 mg/kg, p.o. | Area Under the Curve (AUC) | 30 µM.h[1] |
| SCID Mouse | 100 mg/kg, p.o. | Efficacy | Single dose efficacy demonstrated.[1][2][3][11] |
| SCID Mouse | 200 mg/kg, p.o. | Efficacy | Single dose efficacy demonstrated.[1][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Parasite Growth Inhibition Assays
a) Lactate (B86563) Dehydrogenase (PfLDH) Assay (72-hour exposure):
-
Parasite Culture: Asynchronous P. falciparum 3D7 strain was maintained in human red blood cells (RBCs) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, gentamicin, and sodium bicarbonate.
-
Drug Preparation: this compound was serially diluted in DMSO and added to the parasite cultures in 96-well plates.
-
Incubation: Plates were incubated for 72 hours under a standard gas mixture (90% N₂, 5% O₂, 5% CO₂).
-
Lysis and Detection: After incubation, plates were frozen to lyse the cells. The activity of parasite-specific lactate dehydrogenase (PfLDH) was measured by adding a reaction mix containing Malstat reagent and NBT/PES solution. The absorbance at 650 nm was read, which is proportional to parasite growth.
b) SYBR Green I Assay (6-hour pulse):
-
Parasite Synchronization: P. falciparum Cam3.IIrev parasites were synchronized to the ring stage using sorbitol treatment.
-
Drug Exposure: At the trophozoite stage (25-30 hours post-infection), cultures were exposed to serial dilutions of this compound for a 6-hour period.[8]
-
Drug Removal: After the pulse, the drug was washed out, and fresh medium was added.
-
Incubation: The parasites were allowed to grow for another cycle (until the subsequent trophozoite stage).
-
Quantification: The RBCs were lysed, and SYBR Green I dye was added to stain parasite DNA. Fluorescence was measured (excitation 485 nm, emission 535 nm) to quantify parasite growth inhibition.[9]
Metabolite Identification by LCMS
-
Sample Preparation: P. falciparum-infected RBCs were treated with 1 µM this compound for 2 hours.[9] As a control, an untreated culture was also maintained.
-
Metabolite Extraction: The cells were harvested, and metabolites were extracted using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LCMS Analysis: The extracts were subjected to Liquid Chromatography-Mass Spectrometry (LCMS) analysis.
-
Data Analysis: The resulting data was analyzed by extracting the ion chromatogram for the anticipated mass of the Tyr-ML471 adduct (m/z 552.1871).[9] The presence of a peak at this specific mass-to-charge ratio in the treated sample, but not in the untreated control, confirms the formation of the conjugate.[7][9]
Thermal Shift Assay for Enzyme Stability
-
Protein Preparation: Recombinant P. falciparum TyrRS (PfTyrRS) and human TyrRS (HsTyrRS) were purified.
-
Reaction Mixture: The respective enzyme (2.3 µM) was incubated with this compound (50 µM for PfTyrRS, 200 µM for HsTyrRS) in the presence of ATP (10 µM) and tyrosine (20 µM).[7] For the PfTyrRS assay, cognate PftRNATyr (4 µM) was also included.
-
Incubation: The mixtures were incubated at 37°C for 2-4 hours to allow for adduct formation.[7]
-
Thermal Denaturation: The stability of the proteins was assessed by measuring their melting temperatures using a thermal cycler and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins. An increase in the melting temperature indicates stabilization of the enzyme due to the formation of the tight-binding Tyr-ML471 adduct.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Metabolic activation pathway of this compound in Plasmodium falciparum.
Caption: Experimental workflow for evaluating this compound activity and metabolism.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 9. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 10. research.monash.edu [research.monash.edu]
- 11. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
Preliminary Toxicity Profile of ML471 in Human Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML471 has been identified as a promising antimalarial candidate that functions as a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS) through a reaction hijacking mechanism.[1] A critical aspect of preclinical drug development is the thorough characterization of a compound's safety and toxicity profile in human cells. This technical guide provides a comprehensive overview of the preliminary toxicity data for this compound, details relevant experimental protocols for assessing cytotoxicity, and illustrates the known cellular signaling pathway interactions. The available data indicates that this compound exhibits low toxicity to human cells, suggesting a favorable therapeutic window.[1][2]
Core Findings
Initial studies have demonstrated that this compound possesses a high degree of selectivity for its parasitic target over human orthologs and other related enzymes, contributing to its low mammalian cell cytotoxicity.[1][2] The compound has been shown to be well-tolerated in preclinical models, further supporting its potential as a developmental candidate.[3][4][5]
Quantitative Toxicity Data
The preliminary quantitative assessment of this compound's activity against human enzymes reveals a selective inhibition profile. This selectivity is a key factor in its observed low cytotoxicity in human cells.
| Human Enzyme Target | Assay Type | This compound Activity (IC50) | Reference |
| Autophagy-related protein 7 (Atg7) | Homogeneous Time-Resolved Fluorescence (HTRF) | 22 ± 9 nM | [1][2] |
| Ubiquitin-activating enzyme (UAE) | HTRF | No or very little activity | [1][2] |
| NEDD8-activating enzyme (NAE) | HTRF | No or very little activity | [1][2] |
| SUMO-activating enzyme (SAE) | HTRF | No or very little activity | [1][2] |
| Primary Human Hepatocytes | Cytotoxicity Assay | No toxicity observed | [1] |
Signaling Pathway Interactions
The primary off-target interaction identified for this compound in human cells is the inhibition of Atg7, a key enzyme in the autophagy pathway.[1] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Atg7 functions as an E1-like activating enzyme, essential for the conjugation of ubiquitin-like proteins such as LC3 to phosphatidylethanolamine, a critical step in autophagosome formation. By inhibiting Atg7, this compound has the potential to modulate autophagic flux within human cells. The diagram below illustrates the canonical autophagy pathway and the point of inhibition by this compound.
Caption: this compound inhibits Atg7, a key enzyme in the autophagy pathway.
Experimental Protocols
To further characterize the toxicity profile of this compound, standardized in vitro cytotoxicity assays can be employed. Below are detailed methodologies for commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
a. Cell Preparation:
-
Culture human cell lines (e.g., HepG2, HEK293) in appropriate media and conditions until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
c. Assay Procedure:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the CC50 (half-maximal cytotoxic concentration) value using non-linear regression analysis.
Homogeneous Time-Resolved Fluorescence (HTRF) Enzyme Inhibition Assay
This assay is used to determine the IC50 values of compounds against specific enzymes. The protocol below is a general guideline for E1 enzyme assays.
a. Reagents and Buffers:
-
E1 enzyme (e.g., recombinant human Atg7, UAE)
-
Ubiquitin or UBL protein labeled with a donor fluorophore (e.g., terbium cryptate)
-
Substrate labeled with an acceptor fluorophore (e.g., d2)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20)
b. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well low-volume microplate, add the E1 enzyme, the donor-labeled ubiquitin/UBL, and the test compound or vehicle.
-
Initiate the reaction by adding ATP and the acceptor-labeled substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
c. Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Normalize the data to the controls (no inhibitor and no enzyme).
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a four-parameter logistic fit.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like this compound.
Caption: A typical workflow for in vitro cytotoxicity assessment of this compound.
Conclusion
The preliminary toxicity data for this compound in human cells is encouraging, indicating a high degree of selectivity and low cytotoxicity. Its primary off-target effect appears to be the inhibition of the autophagy-related enzyme Atg7. Further comprehensive studies utilizing the detailed protocols provided in this guide will be instrumental in fully elucidating the safety profile of this compound and supporting its continued development as a novel antimalarial therapeutic.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. scielo.br [scielo.br]
- 3. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Efficacy of ML471 Against Plasmodium falciparum
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial compounds with new mechanisms of action. ML471, a pyrazolopyrimidine sulfamate, has been identified as a potent and selective inhibitor of P. falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2] This document provides a detailed protocol for the in vitro testing of this compound against asexual blood stages of P. falciparum using the SYBR Green I-based fluorescence assay. Additionally, it summarizes the quantitative data on its efficacy and cytotoxicity and illustrates its mechanism of action and the experimental workflow.
Mechanism of Action
This compound acts through a "reaction hijacking" mechanism.[1][2] It mimics adenosine (B11128) 5'-monophosphate (AMP) and binds to the active site of PfTyrRS. The enzyme then catalyzes the covalent linkage of tyrosine to this compound, forming a stable Tyr-ML471 conjugate.[1][2][3] This conjugate is a tight-binding inhibitor of PfTyrRS, effectively halting protein synthesis and leading to parasite death.[1][2] this compound demonstrates high selectivity for the parasite enzyme over the human ortholog, contributing to its low cytotoxicity against human cells.[1][2]
Figure 1: Proposed mechanism of action of this compound in P. falciparum.
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound against various P. falciparum strains and its cytotoxicity against a human cell line.
| P. falciparum Strain/Stage | Assay Type | IC50 (nM) | Reference |
| 3D7 (asexual blood stage) | 72-h exposure (PfLDH assay) | 1.5 | [2] |
| Cam3.IIrev (trophozoite) | 6-h pulse (SYBR Green I) | 29.1 | [2] |
| South American clinical isolates (chloroquine-resistant) | Not specified | 4.2 (median) | [1][2] |
| Early-stage gametocytes | Not specified | 112 | [4] |
| Mature-stage gametocytes | Not specified | 392 | [4] |
| NF175 (liver stage) | Not specified | 2.8 | [4] |
| NF135 (liver stage) | Not specified | 5.5 | [4] |
| Human Cell Line | Assay Type | IC50 (µM) | Reference |
| HepG2 | 72-h exposure (CellTiter-Glo) | >50 | [5] |
Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay
This protocol details the in vitro method for determining the IC50 value of this compound against the asexual erythrocytic stages of P. falciparum.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax I)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)
-
Microplate fluorometer (excitation: ~485 nm, emission: ~530 nm)
-
Humidified modular incubator chamber (37°C, 5% CO2, 5% O2, 90% N2)
Procedure
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. A typical concentration range to test would be from 0.1 nM to 100 nM.
-
Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (B1663885) (positive control).
-
Transfer the diluted compounds to the final assay plate.
-
-
Parasite Culture Preparation:
-
Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
-
Incubation:
-
Add the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plate for 72 hours in a humidified modular incubator chamber at 37°C with the specified gas mixture.
-
-
Lysis and Staining:
-
After incubation, lyse the cells by freezing the plates at -80°C and then thawing at room temperature.
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.
-
Add the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the drug-free control wells.
-
Plot the fluorescence intensity against the logarithm of the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for the in vitro testing of this compound.
Conclusion
This compound demonstrates potent and selective in vitro activity against multiple life-cycle stages of P. falciparum, including drug-resistant strains.[1][2][4] The SYBR Green I-based assay provides a robust and high-throughput method for evaluating the antiplasmodial efficacy of this compound and similar compounds. The detailed protocol and data presented in this application note serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ML471 in a Mouse Model of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites demanding the development of novel therapeutics. ML471 has been identified as a potent and selective inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS).[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound in a humanized severe combined immunodeficient (SCID) mouse model of P. falciparum malaria, drawing upon published efficacy studies.
This compound employs a novel "reaction hijacking" mechanism of action.[1][4] Instead of directly inhibiting the enzyme, it is converted by PfTyrRS into a tightly binding Tyr-ML471 conjugate, which then acts as the inhibitory molecule.[1][2][5] This unique mechanism contributes to its high potency and selectivity for the parasite enzyme over its human counterpart.[1][3] this compound has demonstrated activity against multiple life-cycle stages of the parasite, including asexual blood stages, liver stages, and gametocytes, and exhibits a long in vivo half-life, making it a promising candidate for both treatment and prophylaxis.[1][2][5] Notably, it has shown single-dose oral efficacy in a SCID mouse model of P. falciparum malaria.[1][2][6]
Data Presentation
The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.
| Parameter | Value | Reference Strain(s) | Citation(s) |
| In Vitro Activity | |||
| IC50 (72-h exposure) | 2.8 nM | P. falciparum 3D7 | [1] |
| In Vivo Efficacy | |||
| Efficacy Model | Single-dose oral | SCID mouse, P. falciparum | [1][2][6] |
| Pharmacokinetics | |||
| Half-life (in vivo) | Long | Mouse | [1][2][5] |
Note: More detailed quantitative data from specific in vivo studies, such as ED50, ED90, and parasite clearance curves, should be generated and tabulated as per the experimental protocols outlined below.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the "reaction hijacking" mechanism of this compound.
Caption: Mechanism of this compound action via reaction hijacking of PfTyrRS.
Experimental Protocols
The following protocols are designed for evaluating the in vivo efficacy of this compound in a humanized SCID mouse model of P. falciparum malaria.
Mouse Model and Parasite Strain
-
Mouse Strain: Severe Combined Immunodeficient (SCID) mice, or more advanced models such as NOD-scid IL2Rγnull mice, are recommended to support the engraftment of human erythrocytes and sustain P. falciparum infection.[2][7]
-
Parasite Strain: A P. falciparum strain adapted for growth in humanized mice, such as Pf3D70087/N9, should be used.[2]
-
Human Erythrocyte Engraftment: Mice require engraftment with human red blood cells (hRBCs) to support parasite growth. This is typically achieved by intraperitoneal or intravenous injection of hRBCs prior to and during the infection.
Drug Formulation and Administration
-
Vehicle Selection: For oral administration, this compound, which may be hydrophobic, can be formulated in a vehicle such as corn oil, or an aqueous solution containing solubilizing agents like carboxymethyl cellulose (B213188) (CMC), DMSO, and Tween 80.[3][6] The choice of vehicle should be optimized for solubility and mouse tolerance.
-
Route of Administration: Oral gavage is the preferred route for single-dose efficacy studies.
-
Dosage: A dose-ranging study should be performed to determine the ED50 and ED90.
Experimental Workflow: Single-Dose Oral Efficacy Study
The following diagram outlines the workflow for a single-dose oral efficacy study of this compound.
Caption: Workflow for in vivo single-dose efficacy testing of this compound.
Detailed Experimental Procedure
-
Animal Acclimatization: Acclimatize SCID mice to the facility for at least one week before the start of the experiment.
-
Human Erythrocyte Engraftment: Engraft mice with human erythrocytes. The specific protocol for this will depend on the mouse and parasite strains used but generally involves repeated injections of hRBCs.
-
Parasite Inoculation: Infect the engrafted mice intravenously with approximately 2 x 10^7 P. falciparum-infected red blood cells.
-
Monitoring of Parasitemia: Monitor the establishment of infection by daily examination of Giemsa-stained thin blood smears or by flow cytometry.
-
Grouping and Dosing: Once a consistent parasitemia is established, randomly assign mice to treatment groups (vehicle control, positive control e.g., chloroquine, and this compound at various doses). Administer a single oral dose of the assigned treatment.
-
Post-Treatment Monitoring:
-
Parasitemia: Continue daily monitoring of parasitemia to assess the effect of the treatment.
-
Survival: Record survival daily.
-
Clinical Signs: Monitor for clinical signs of malaria and any adverse effects of the treatment.
-
-
Humane Endpoints: Euthanize mice that reach pre-defined humane endpoints, such as a body temperature below 32°C, significant weight loss, or severe clinical signs of illness.[1]
-
Data Analysis: Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control. Determine the ED50 and ED90 values. Plot survival curves.
Conclusion
This compound represents a promising new antimalarial candidate with a unique mechanism of action and demonstrated single-dose oral efficacy in a preclinical mouse model. The protocols and application notes provided here offer a framework for the in vivo evaluation of this compound and similar compounds. Adherence to rigorous experimental design and ethical considerations, including the use of humane endpoints, is crucial for obtaining reliable and reproducible data to advance the development of new antimalarial therapies.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. biorxiv.org [biorxiv.org]
- 7. research.monash.edu [research.monash.edu]
Application Notes: Determining the IC50 of ML471 in Parasite Cultures
Abstract
These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of ML471 against various parasite cultures. This compound is a potent inhibitor that targets the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS) through a reaction-hijacking mechanism.[1][2][3] It demonstrates low nanomolar activity against the asexual blood stages of P. falciparum and is also effective against liver stage parasites and gametocytes.[1][3][4] This document outlines the necessary materials, a detailed step-by-step experimental workflow for an in vitro susceptibility assay, and data analysis procedures. The protocol is primarily based on the widely used SYBR Green I fluorescence-based assay, which is a simple, cost-effective, and reliable method for assessing parasite viability and growth inhibition.[5][6][7]
Introduction
The emergence and spread of drug-resistant parasites necessitate the discovery and development of new therapeutic agents. This compound has been identified as a promising antimalarial compound with a novel mechanism of action.[1][3] It acts as a "reaction hijacking" inhibitor, where the parasite's own PfTyrRS enzyme converts this compound into a tightly binding inhibitor, Tyr-ML471.[1][3][8] This unique mechanism makes it an attractive candidate for further development.
Determining the IC50 value is a critical first step in evaluating the potency of any new compound. The IC50 represents the concentration of a drug required to inhibit a biological process, such as parasite growth, by 50%. This protocol details the use of the SYBR Green I-based assay, a standard method for high-throughput screening of antimalarial compounds.[7][9] The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a direct measure of parasite proliferation.[9]
Data Presentation: IC50 of this compound
The following table summarizes the reported in vitro activity of this compound against Plasmodium falciparum.
| Parasite Species | Strain(s) | IC50 Value | Assay Method | Notes | Reference |
| Plasmodium falciparum | Cam3.IIrev | ~10-20 nM (6h pulse) | Not specified, growth inhibition | Activity measured after a short exposure during the trophozoite stage. | [1] |
| Plasmodium falciparum | Asexual blood stages | Low nanomolar | Not specified | General potency noted against blood stages. | [3][4][8] |
| P. falciparum liver stages | NF54, NF135 | IC50 = 112 nM (early), IC50 = 392 nM (mature) | Not specified | Potent activity against both early and mature liver stage parasites. | [10] |
Note: Specific IC50 values from standard 72-hour assays were not detailed in the search results, but "low nanomolar activity" is consistently reported.[3][4][8]
Experimental Protocol: SYBR Green I-Based Assay
This protocol is adapted for determining the IC50 of this compound against asynchronous P. falciparum cultures.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 strain) maintained in human O+ erythrocytes
-
Complete Medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis Buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Sterile, black, 96-well flat-bottom plates
-
Human O+ erythrocytes
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control drug (e.g., Chloroquine, Artemisinin)
-
Incubator with mixed gas (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Protocol Steps
-
Parasite Culture Preparation:
-
Start with an asynchronous P. falciparum culture with a parasitemia of ~1-2% (mostly ring stages).
-
Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in Complete Medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in Complete Medium from the DMSO stock. A typical final concentration range would be 0.1 nM to 1000 nM.
-
Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Add 100 µL of each drug dilution to the appropriate wells of the 96-well plate in triplicate.
-
Include control wells:
-
Negative Control: 100 µL of medium with 0.5% DMSO (no drug).
-
Positive Control: 100 µL of medium containing a known antimalarial at its IC90 concentration.
-
Background Control: 100 µL of medium with uninfected erythrocytes at 2% hematocrit.
-
-
-
Assay Incubation:
-
Add 100 µL of the prepared parasite suspension (0.5% parasitemia, 2% hematocrit) to each well (except the background control wells, which receive uninfected erythrocytes). The final volume will be 200 µL.
-
The final conditions in the assay wells will be 0.25% parasitemia and 2% hematocrit.
-
Incubate the plate for 72 hours at 37°C in a gassed, humidified chamber.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I Lysis Buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in the Lysis Buffer (e.g., 2 µL of stock dye per 10 mL of buffer). Protect from light.
-
After 72 hours, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I Lysis Buffer to all wells.
-
Mix gently by pipetting or shaking for 1 minute.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis
-
Background Subtraction: Average the fluorescence values from the background control wells (uninfected erythrocytes) and subtract this value from all other wells.
-
Normalization: Normalize the data as a percentage of the negative control (untreated parasites), which represents 100% growth.
-
% Inhibition = 100 - [ (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_NegativeControl - Fluorescence_Background) ] * 100
-
-
IC50 Calculation:
-
Plot the percentage of growth inhibition against the log-transformed concentrations of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit the dose-response curve.
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition of parasite growth. Software such as GraphPad Prism or R is recommended for this analysis.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound using a SYBR Green I assay.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via reaction hijacking of PfTyrRS.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 3. malariaworld.org [malariaworld.org]
- 4. biorxiv.org [biorxiv.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of ML471 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of ML471, a potent and selective inhibitor of Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS), and its biologically active analog, the Tyrosyl-ML471 (Tyr-ML471) adduct. The protocols are based on the methods described in the supplementary materials of the study by Xie et al. (2024).[1]
This compound is a pyrazolopyrimidine ribose sulfamate (B1201201) that demonstrates significant promise as an antimalarial agent.[2][3][4][5] Its mechanism of action involves "reaction hijacking," whereby the parasitic enzyme PfTyrRS catalyzes the formation of a stable Tyr-ML471 adduct, which acts as a potent inhibitor of protein synthesis in P. falciparum.[1][2]
Data Presentation
The following tables summarize the biological activity of this compound and its precursor, ML901, against P. falciparum and a human cell line, as well as their inhibitory activity against various enzymes.
Table 1: In vitro activity of this compound and ML901
| Compound | P. falciparum (3D7) IC₅₀ (nM) (72h exposure) | HepG2 IC₅₀ (µM) (72h exposure) | Selectivity Index (HepG2 IC₅₀ / P. falciparum IC₅₀) |
| This compound | 1.8 | >100 | >55,556 |
| ML901 | 1.9 | 16 | 8,421 |
Data extracted from Xie et al. (2024).
Table 2: Inhibitory activity of this compound and ML901 against E1 activating enzymes
| Compound | UAE IC₅₀ (µM) | NAE IC₅₀ (µM) | SAE IC₅₀ (µM) | Atg7 IC₅₀ (µM) |
| This compound | >50 | >50 | >50 | >50 |
| ML901 | 5.39 | 28 | >50 | 0.033 |
Data extracted from Xie et al. (2024). UAE: Ubiquitin-activating enzyme; NAE: NEDD8-activating enzyme; SAE: SUMO-activating enzyme; Atg7: Autophagy-related protein 7.
Signaling Pathway and Experimental Workflow
The synthesis of this compound and its subsequent enzymatic conversion to the inhibitory Tyr-ML471 adduct are key processes. The following diagrams illustrate the synthetic pathway and the reaction hijacking mechanism.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and the Tyr-ML471 adduct.
Protocol 1: Resynthesis of this compound
This protocol describes the chemical synthesis of this compound. The general scheme involves the formation of a pyrazolopyrimidine nucleoside followed by sulfamoylation.
Materials:
-
Appropriately substituted pyrazolopyrimidine precursor
-
Protected ribose derivative
-
Coupling agents (e.g., TMSOTf)
-
Sulfamoyl chloride
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Purification reagents (e.g., silica (B1680970) gel, appropriate solvent systems for chromatography)
-
Standard laboratory glassware and equipment for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Analytical equipment for characterization (NMR, Mass Spectrometry)
Procedure:
-
Glycosylation:
-
Dissolve the pyrazolopyrimidine precursor in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
Add the protected ribose derivative to the solution.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C).
-
Add the coupling agent (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting nucleoside by column chromatography.
-
-
Deprotection:
-
Dissolve the protected nucleoside in a suitable solvent.
-
Add the deprotection reagent (e.g., a solution of ammonia (B1221849) in methanol (B129727) for acetyl groups).
-
Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure to yield the deprotected nucleoside.
-
-
Sulfamoylation:
-
Dissolve the deprotected nucleoside in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add sulfamoyl chloride portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring for completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Synthesis of Tyr-ML471 Adduct
This protocol describes the enzymatic and chemical synthesis of the Tyr-ML471 adduct, which serves as a standard for analytical studies.
Materials:
-
This compound
-
L-Tyrosine
-
Recombinant PfTyrRS enzyme
-
ATP (Adenosine triphosphate)
-
Reaction buffer (e.g., 25 mM Tris pH 8, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Reagents for chemical synthesis (e.g., coupling agents like DCC or EDC, protected tyrosine derivatives)
-
Solvents for reaction and purification
-
LC-MS for analysis and purification
Procedure (Enzymatic Synthesis):
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant PfTyrRS (e.g., 2 µM), L-tyrosine (e.g., 20 µM), ATP (e.g., 10 µM), and this compound (e.g., 10 µM).
-
Incubate the mixture at 37 °C for 1 hour.
-
-
Analysis:
-
Terminate the reaction (e.g., by adding an equal volume of 8 M urea).
-
Analyze the reaction mixture by LC-MS to detect the formation of the Tyr-ML471 adduct (expected m/z 552.1871 for the precursor ion).[2]
-
Procedure (Chemical Synthesis for Standard):
-
Coupling of Protected Tyrosine and this compound:
-
The synthesis of the Tyr-ML471 adduct for use as a standard requires a multi-step chemical synthesis that is not detailed in the provided source. A general approach would involve:
-
Protection of the amino and carboxylic acid groups of L-tyrosine.
-
Activation of the sulfamate group of this compound or the carboxylic acid of the protected tyrosine.
-
Coupling of the two protected moieties.
-
Deprotection of the protecting groups to yield the final Tyr-ML471 adduct.
-
-
-
Purification and Characterization:
-
Purify the synthetic Tyr-ML471 adduct by preparative HPLC.
-
Confirm the identity of the purified compound by HRMS and NMR spectroscopy.
-
Use the purified adduct as a standard to confirm its presence in biological samples treated with this compound.[2]
-
Note: The detailed step-by-step procedures for the chemical synthesis of this compound and the Tyr-ML471 standard, including specific reagents, reaction times, and purification conditions, are proprietary to the original researchers and are not fully disclosed in the public domain. The protocols provided here are based on the general descriptions available. Researchers should refer to the primary literature and may need to optimize these conditions for their specific laboratory settings.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Studying the Efficacy of ML471
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the efficacy of ML471, a potent and selective inhibitor of Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS). The protocols outlined below are designed to assess its primary mechanism of action, cellular effects, and in vivo efficacy, serving as a guide for preclinical drug development.
This compound operates through a novel "reaction hijacking" mechanism.[1][2][3] The target enzyme, PfTyrRS, mistakenly utilizes this compound as a substrate, leading to the formation of a stable, tightly-bound Tyr-ML471 adduct within the active site.[1][4][5][6] This covalent modification irreversibly inhibits the enzyme, disrupting protein synthesis and ultimately leading to parasite death.[1][3] this compound has demonstrated potent activity against multiple life stages of P. falciparum and exhibits single-dose oral efficacy in a murine model of malaria.[1][5][6][7]
Core Experimental Objectives
-
Determine the in vitro potency and selectivity of this compound.
-
Elucidate the mechanism of action on the target enzyme.
-
Assess the downstream cellular effects of target inhibition.
-
Evaluate the in vivo efficacy in a relevant disease model.
Section 1: In Vitro Potency and Selectivity
This section details the protocols to determine the half-maximal inhibitory concentration (IC50) of this compound against the target parasite and to assess its selectivity against human cells.
1.1: Parasite Growth Inhibition Assay
Objective: To determine the IC50 of this compound against asexual blood-stage P. falciparum.
Protocol:
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human red blood cells (RBCs) at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Maintain cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Setup: Synchronize parasite cultures to the ring stage. In a 96-well plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit).
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMSO. Add 1 µL of the diluted compound to the wells, ensuring the final DMSO concentration is ≤0.5%. Include a no-drug control (DMSO only) and a positive control (e.g., chloroquine).
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Quantification of Parasite Growth: Stain the parasites with a fluorescent DNA dye (e.g., SYBR Green I). Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the no-drug control. Plot the percentage of parasite growth inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
1.2: Mammalian Cell Viability Assay
Objective: To assess the cytotoxicity of this compound against a human cell line (e.g., HepG2) to determine its selectivity index.
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours. Measure the fluorescence to determine cell viability.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50). The selectivity index is calculated as CC50 / IC50.
Data Presentation: In Vitro Potency and Selectivity
| Compound | P. falciparum IC50 (nM) | HepG2 CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | Value | Value | Value |
| Control | Value | Value | Value |
Section 2: Mechanism of Action Studies
These experiments are designed to confirm the "reaction hijacking" mechanism of this compound.
2.1: Target Engagement via Mass Spectrometry
Objective: To detect the formation of the Tyr-ML471 adduct in treated parasites.
Protocol:
-
Parasite Treatment: Treat a culture of late-stage P. falciparum with a high concentration of this compound (e.g., 10x IC50) for 4 hours.
-
Protein Extraction: Lyse the parasites and extract total protein.
-
Sample Preparation: Perform an in-solution tryptic digest of the protein extract.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the mass spectrometry data for the specific mass shift corresponding to the Tyr-ML471 adduct on peptides derived from PfTyrRS.
2.2: Recombinant Enzyme Inhibition Assay
Objective: To confirm that this compound inhibits recombinant PfTyrRS.
Protocol:
-
Enzyme Reaction: Set up a reaction mixture containing recombinant PfTyrRS, L-tyrosine, ATP, and the appropriate buffer.
-
Inhibition: Add varying concentrations of this compound to the reaction mixture.
-
Activity Measurement: Measure the aminoacylation of tRNATyr by quantifying the incorporation of radiolabeled tyrosine.
-
Data Analysis: Determine the IC50 of this compound for the recombinant enzyme.
Signaling Pathway Diagram
Caption: Mechanism of this compound reaction hijacking of PfTyrRS.
Section 3: Downstream Cellular Effects
This section focuses on assays to measure the cellular consequences of PfTyrRS inhibition.
3.1: Protein Synthesis Inhibition Assay
Objective: To demonstrate that this compound inhibits protein synthesis in P. falciparum.
Protocol:
-
Metabolic Labeling: Treat synchronized late-stage parasites with this compound for a short duration (e.g., 1-4 hours).
-
Pulse with Labeled Amino Acid: Add a radiolabeled amino acid (e.g., 35S-methionine/cysteine) to the culture and incubate for 1 hour.
-
Protein Precipitation: Lyse the cells and precipitate the total protein using trichloroacetic acid (TCA).
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the level of protein synthesis in this compound-treated parasites to untreated controls.
3.2: Stress Response Pathway Analysis (Western Blot)
Objective: To investigate the activation of cellular stress pathways, such as the phosphorylation of eIF2α, in response to amino acid starvation induced by this compound.
Protocol:
-
Parasite Treatment: Treat parasites with this compound at various time points.
-
Protein Extraction: Prepare protein lysates from the treated parasites.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated eIF2α (p-eIF2α) and total eIF2α.
-
Detection: Use a chemiluminescent substrate to detect the antibody-bound proteins.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-eIF2α to total eIF2α.
Experimental Workflow Diagram
Caption: Overall experimental workflow for this compound efficacy studies.
Section 4: In Vivo Efficacy
This section describes a standard model for evaluating the efficacy of antimalarial compounds in vivo.
4.1: Murine Model of P. falciparum Malaria
Objective: To evaluate the in vivo efficacy of a single oral dose of this compound in reducing parasitemia.
Protocol:
-
Animal Model: Use severe combined immunodeficient (SCID) mice engrafted with human red blood cells.
-
Infection: Infect the mice with P. falciparum.
-
Treatment: Once parasitemia reaches a predetermined level (e.g., 1-2%), administer a single oral dose of this compound formulated in an appropriate vehicle. Include a vehicle control group.
-
Monitoring: Monitor parasitemia daily by collecting blood smears and staining with Giemsa.
-
Data Analysis: Plot the mean parasitemia over time for both the treated and control groups. Calculate the parasite reduction ratio.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Day 1 Parasitemia (%) | Day 4 Parasitemia (%) | Parasite Reduction Ratio |
| Vehicle Control | 0 | Value | Value | N/A |
| This compound | Value | Value | Value | Value |
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
Crystallizing PfTyrRS with ML471: Application Notes and Protocols for Structure-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the crystallization of Plasmodium falciparum Tyrosyl-tRNA Synthetase (PfTyrRS) in complex with the reaction-hijacking inhibitor, ML471. The successful generation of high-quality crystals of this complex is a critical step for structure-based drug design efforts aimed at developing novel antimalarial therapeutics.
Introduction
Plasmodium falciparum, the deadliest species of malaria parasite, relies on essential enzymes for its survival, making them attractive targets for drug development. Tyrosyl-tRNA Synthetase (PfTyrRS) is a crucial enzyme in the parasite's protein synthesis machinery. The inhibitor this compound has been identified as a potent and selective inhibitor of PfTyrRS through a "reaction hijacking" mechanism. In this process, the enzyme itself catalyzes the formation of a tight-binding Tyr-ML471 conjugate, effectively inhibiting its own function.[1][2][3] Elucidating the three-dimensional structure of the PfTyrRS-ML471 complex through X-ray crystallography provides invaluable insights into the molecular interactions driving this inhibition, paving the way for the design of more effective antimalarial drugs.
The protocols outlined below are based on the successful crystallization of the PfTyrRS/Tyr-ML471 complex, which led to the determination of its crystal structure (PDB ID: 9CLL).[4] The co-crystallization method described herein leverages previously established conditions for PfTyrRS crystallization.
Data Presentation
The following tables summarize the key quantitative data for the expression, purification, and crystallization of the PfTyrRS-ML471 complex.
Table 1: Recombinant PfTyrRS Expression and Purification Summary
| Parameter | Value |
| Expression Host | Escherichia coli BL21(DE3) |
| Culture Medium | Terrific Broth |
| Induction | 0.5 mM IPTG at OD600 of 0.6-0.8 |
| Incubation after Induction | 16-18 hours at 18°C |
| Lysis Buffer | 50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 0.5 mM TCEP, 10 mM Imidazole, Protease Inhibitors |
| Affinity Chromatography | Ni-NTA Agarose (B213101) |
| Wash Buffer | 50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 0.5 mM TCEP, 20-40 mM Imidazole |
| Elution Buffer | 50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 0.5 mM TCEP, 250 mM Imidazole |
| Size Exclusion Chromatography | Superdex 200 |
| Final Protein Buffer | 20 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP |
| Final Protein Concentration | 10-20 mg/mL |
Table 2: Crystallization Conditions for PfTyrRS-ML471 Complex
| Parameter | Value |
| Crystallization Method | Sitting-drop vapor diffusion |
| Protein Concentration | 10 mg/mL |
| Ligand Concentration (this compound) | 1 mM |
| Molar Ratio (Protein:Ligand) | 1:5 |
| Incubation (Protein + Ligand) | 1 hour on ice |
| Reservoir Solution | 0.1 M Sodium Citrate pH 5.5, 20% w/v PEG 4000 |
| Drop Ratio (Protein/Ligand mix : Reservoir) | 1:1 (1 µL + 1 µL) |
| Temperature | 20°C |
| Crystal Appearance | 2-3 days |
Table 3: X-ray Diffraction Data Collection Statistics (PDB: 9CLL)
| Parameter | Value |
| Resolution (Å) | 1.80 |
| Space Group | P 21 21 21 |
| Unit Cell (a, b, c in Å) | 69.9, 87.5, 121.4 |
| R-work | 0.183 |
| R-free | 0.220 |
Experimental Protocols
Recombinant PfTyrRS Expression and Purification
This protocol describes the expression of N-terminally His-tagged PfTyrRS in E. coli and its subsequent purification.
Materials:
-
pET vector containing the PfTyrRS gene with an N-terminal His6-tag
-
E. coli BL21(DE3) competent cells
-
Terrific Broth (TB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 0.5 mM TCEP, 10 mM Imidazole, 1x Protease Inhibitor Cocktail)
-
Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 0.5 mM TCEP, 20-40 mM Imidazole)
-
Elution Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 0.5 mM TCEP, 250 mM Imidazole)
-
Size Exclusion Chromatography (SEC) Buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP)
-
Ni-NTA Agarose resin
-
Superdex 200 size exclusion column
Procedure:
-
Transform the PfTyrRS expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture of 50 mL of TB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 16-18 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged PfTyrRS with Elution Buffer.
-
Concentrate the eluted protein and further purify by size exclusion chromatography using a Superdex 200 column equilibrated with SEC Buffer.
-
Pool the fractions containing pure PfTyrRS, concentrate to 10-20 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.
Co-crystallization of PfTyrRS with this compound
This protocol details the co-crystallization of PfTyrRS with the inhibitor this compound using the sitting-drop vapor diffusion method. The "reaction hijacking" mechanism necessitates the pre-incubation of the protein with the inhibitor to allow for the formation of the Tyr-ML471 adduct.
Materials:
-
Purified PfTyrRS protein (10 mg/mL in 20 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP)
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Reservoir Solution (0.1 M Sodium Citrate pH 5.5, 20% w/v PEG 4000)
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Sealing tape
Procedure:
-
On the day of crystallization, thaw the purified PfTyrRS protein on ice.
-
Prepare a 1 mM working solution of this compound by diluting the stock solution in the protein buffer.
-
Mix the PfTyrRS protein with the 1 mM this compound solution to achieve a final protein concentration of 10 mg/mL and a final this compound concentration of 1 mM (a 1:5 molar ratio of protein to ligand is a good starting point).
-
Incubate the protein-ligand mixture on ice for 1 hour to allow for the formation of the Tyr-ML471 adduct.
-
Set up the crystallization plates by dispensing the Reservoir Solution into the wells.
-
In the sitting drop wells, mix 1 µL of the PfTyrRS-ML471 complex solution with 1 µL of the Reservoir Solution.
-
Seal the plates with optically clear sealing tape.
-
Incubate the plates at 20°C and monitor for crystal growth over several days to weeks. Crystals are expected to appear within 2-3 days.
Visualizations
Caption: Experimental workflow for PfTyrRS-ML471 co-crystallization.
Caption: Reaction hijacking mechanism of this compound in the PfTyrRS active site.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
Application of Mass Spectrometry for the Detection of ML471 Adducts
Application Note
Introduction
ML471 is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), a crucial enzyme for parasite survival.[1][2][3][4][5][6][7][8] Its unique mechanism of action, known as "reaction hijacking," involves the enzymatic formation of a stable, tight-binding covalent adduct between tyrosine and this compound (Tyr-ML471) within the active site of PfTyrRS.[1][2][3][4][5][6][7][8] This adduct effectively inhibits the enzyme, leading to parasite death.[1][2][3][4][5][6][7][8] Understanding the formation and characteristics of this adduct is critical for the development of this compound and similar compounds as antimalarial drugs. Mass spectrometry (MS) is a powerful analytical technique for the unambiguous identification and characterization of such covalent drug-protein adducts. This application note provides detailed protocols for the detection of this compound adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The detection of the Tyr-ML471 adduct is achieved by identifying its specific mass in a biological sample treated with this compound. For direct detection of the small molecule adduct, cell or parasite lysates are analyzed by high-resolution mass spectrometry to find the precursor ion corresponding to the theoretical mass of the Tyr-ML471 conjugate. For identifying the specific peptide adducted within the target protein, a "bottom-up" proteomics approach is employed. This involves the enzymatic digestion of proteins from treated cells into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The presence of a peptide with a mass shift corresponding to the addition of this compound confirms the covalent modification. Fragmentation of this modified peptide in the mass spectrometer (MS/MS) allows for the precise localization of the adduction site.
Applications
-
Mechanism of Action Studies: Confirming the formation of the Tyr-ML471 adduct in P. falciparum provides direct evidence for the reaction hijacking mechanism of this compound.
-
Target Engagement and Selectivity: Detecting this compound adducts on its intended target (PfTyrRS) and potential off-target proteins (e.g., human Atg7) can help in assessing the compound's target engagement and selectivity.[1][9]
-
Pharmacodynamics: Quantifying the levels of this compound adducts can provide insights into the pharmacodynamics of the drug, helping to correlate target modification with its anti-parasitic effects.
-
Drug Development: The methods described herein can be applied to screen other compounds for similar reaction hijacking mechanisms and to characterize their protein adducts.
Data Presentation
While the detection of the Tyr-ML471 adduct has been qualitatively demonstrated, published literature to date has not presented this information in a comprehensive quantitative table. The following tables are provided as templates for the presentation of quantitative data that could be generated using the protocols described below.
Table 1: Quantitative Analysis of Tyr-ML471 Adduct Formation in P. falciparum
| This compound Concentration (µM) | Incubation Time (hours) | Tyr-ML471 Adduct Level (Relative Peak Area) |
| 0 (Control) | 2 | Not Detected |
| 0.1 | 2 | Hypothetical Value |
| 1 | 2 | Hypothetical Value |
| 10 | 2 | Hypothetical Value |
| 1 | 0.5 | Hypothetical Value |
| 1 | 1 | Hypothetical Value |
| 1 | 4 | Hypothetical Value |
Table 2: Tandem Mass Spectrometry Fragmentation of the Tyr-ML471 Adduct
Based on MS/MS data presented in Xie et al., 2024 (Supplementary Information)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Assignment |
| 552.1871 | Hypothetical Value | e.g., this compound core |
| 552.1871 | Hypothetical Value | e.g., Tyrosine immonium ion |
| 552.1871 | Hypothetical Value | e.g., Loss of COOH from Tyrosine |
| 552.1871 | Hypothetical Value | e.g., Fragment of this compound ribose moiety |
Signaling Pathway and Experimental Workflow
This compound Reaction Hijacking Pathway.
Workflow for this compound Adduct Detection.
Protocols
Protocol 1: Detection of Tyr-ML471 Adduct in P. falciparum-infected Erythrocytes
This protocol is adapted from the methods described by Xie et al. (2024).[1]
Materials:
-
P. falciparum culture at the late trophozoite stage
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RPMI 1640 medium
-
Saponin solution (0.1% w/v in PBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
HPLC-grade water
-
Acetonitrile with 0.1% formic acid
-
Methanol
-
Microcentrifuge tubes
Procedure:
-
Treatment of Parasite Culture:
-
To a culture of late trophozoite stage P. falciparum-infected red blood cells (RBCs), add this compound to a final concentration of 1 µM.
-
Incubate the culture for 2 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Prepare a vehicle control by adding the equivalent volume of DMSO.
-
-
Parasite Isolation:
-
Harvest the infected RBCs by centrifugation.
-
Lyse the RBCs by resuspending the pellet in 0.1% saponin solution and incubating for 5 minutes on ice.
-
Centrifuge at 16,000 x g for 5 minutes to pellet the parasites.
-
Wash the parasite pellet three times with ice-cold PBS.
-
-
Extraction of the Tyr-ML471 Adduct:
-
Resuspend the washed parasite pellet in one volume of HPLC-grade water.
-
Add five volumes of a 2:1 methanol:acetonitrile solution.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the small molecule adducts, and transfer to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer such as a Q Exactive Orbitrap is recommended.[1]
-
Column: A C18 reversed-phase column suitable for metabolomics.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate the Tyr-ML471 adduct from other cellular components. A starting condition of low %B followed by a ramp to a higher %B is typical.
-
MS Parameters:
-
Scan Mode: Positive ion mode.
-
Mass Range: m/z 100-1000.
-
Resolution: >35,000.
-
Data Analysis: Extract the ion chromatogram for the theoretical m/z of the protonated Tyr-ML471 adduct, which is 552.1871.[1] A peak at this m/z in the this compound-treated sample, which is absent in the control, confirms the presence of the adduct.
-
-
Protocol 2: Identification of this compound-Adducted Peptides from a Target Protein (e.g., PfTyrRS or human Atg7)
This is a general protocol for identifying the specific peptide modified by this compound using a bottom-up proteomics approach.
Materials:
-
Cultured cells expressing the target protein (e.g., P. falciparum or human cells for Atg7).
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin, sequencing grade.
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8).
-
C18 desalting spin columns.
-
Acetonitrile with 0.1% formic acid.
-
Water with 0.1% formic acid.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Harvest the cells and lyse them using an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate (e.g., by BCA assay).
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take a known amount of protein (e.g., 100 µg) from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer (e.g., water with 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, MaxQuant, or similar) to search the MS/MS data against the appropriate protein database (P. falciparum or human).
-
In the search parameters, specify the mass of this compound as a variable modification on tyrosine residues.
-
A positive identification of a peptide with this mass modification confirms the adduction and identifies the specific peptide and, by inference, the protein target.
-
Conclusion
Mass spectrometry is an indispensable tool for the detailed characterization of this compound adducts. The protocols provided here offer a robust framework for detecting the Tyr-ML471 adduct in parasites and for identifying this compound-modified peptides from target proteins. These methods are crucial for advancing our understanding of the novel reaction hijacking mechanism of this compound and for the development of new antimalarial therapies.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Protein Adduction Kinetics by Quantitative Mass Spectrometry. Competing Adduction Reactions of Glutathione-S-Transferase P1-1 with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction hijacking inhibition of P. falciparum asparagine tRNA synthetase | Medicines for Malaria Venture [mmv.org]
- 5. Characterization and quantitation of protein adducts using mass spectrometry [arizona.aws.openrepository.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. malariaworld.org [malariaworld.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ML471 in Gametocyte Transmission Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria eradication efforts are increasingly focused on transmission-blocking strategies that prevent the transfer of Plasmodium falciparum from infected humans to mosquitoes. A key stage in this transmission process is the mature gametocyte, the only parasite form capable of infecting the mosquito vector. ML471 has emerged as a promising transmission-blocking candidate.[1][2][3][4][5] It is a potent and selective inhibitor of the P. falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][4] this compound employs a "reaction hijacking" mechanism, where it is converted by PfTyrRS into a tight-binding Tyr-ML471 conjugate, ultimately inhibiting protein synthesis and leading to parasite death.[1][2][3] This compound has demonstrated activity against multiple parasite life stages, including asexual blood stages, liver stages, and, critically, the gametocyte stages responsible for transmission.[1][2][3][4][5] These application notes provide detailed protocols for evaluating the transmission-blocking potential of this compound using standard gametocyte assays.
Mechanism of Action of this compound
This compound's primary target is the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an essential enzyme for protein synthesis.[1][2][6] Unlike conventional inhibitors, this compound acts as a reaction hijacking inhibitor. The PfTyrRS enzyme mistakenly recognizes this compound and catalyzes its conjugation to tyrosine, forming a stable Tyr-ML471 adduct. This adduct is a potent inhibitor of the enzyme, effectively shutting down protein translation and leading to parasite death.[1][2] This novel mechanism contributes to its high potency and selectivity for the parasite enzyme over its human counterpart.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The efficacy of this compound against P. falciparum gametocytes has been quantified in vitro. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Parameter | This compound Concentration | Reference |
| IC50 (Early Stage Gametocytes) | 112 nM | [1] |
| IC50 (Mature Stage Gametocytes) | 392 nM | [1] |
| IC50 (Asexual Blood Stage) | 1.45 nM | [1] |
Experimental Protocols
The gold standard for assessing the transmission-blocking activity of a compound is the Standard Membrane Feeding Assay (SMFA).[7][8][9] This assay evaluates the ability of a compound to prevent the formation of oocysts in the mosquito midgut.
Materials and Reagents
-
P. falciparum gametocyte culture (Stage V)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
-
Human red blood cells
-
Human serum (heat-inactivated)
-
Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae)
-
Membrane feeding apparatus
-
Mercurochrome solution (0.1%)
-
Phosphate-buffered saline (PBS)
-
Microscope
Protocol 1: Standard Membrane Feeding Assay (SMFA) for Gametocytocidal Activity
This protocol determines the direct killing effect of this compound on mature gametocytes before mosquito ingestion.
-
Gametocyte Culture Preparation:
-
Culture P. falciparum to produce mature Stage V gametocytes.[10]
-
On the day of the experiment, assess gametocyte maturity and viability.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete culture medium. Final concentrations should bracket the known IC50 values (e.g., ranging from 10 nM to 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
-
Drug Incubation:
-
Mosquito Feeding:
-
After incubation, centrifuge the culture to pellet the red blood cells and resuspend in a mixture of human red blood cells and human serum to achieve a final hematocrit of ~40-50%.
-
Load the blood meal into a membrane feeding apparatus maintained at 37°C.
-
Allow a cage of starved adult female mosquitoes to feed on the blood meal for 30-60 minutes in the dark.[9]
-
-
Post-Feeding Maintenance:
-
Remove unfed mosquitoes.
-
Maintain the fed mosquitoes in a secure, climate-controlled insectary (typically 26-28°C and ~80% humidity) with access to a sugar solution.
-
-
Oocyst Counting:
-
Approximately 7-10 days post-feeding, dissect the midguts from at least 20 mosquitoes per experimental group.[9]
-
Stain the midguts with mercurochrome to visualize oocysts.
-
Count the number of oocysts per midgut under a microscope.
-
-
Data Analysis:
-
Calculate the infection prevalence (% of mosquitoes with at least one oocyst) and the mean oocyst intensity (average number of oocysts per midgut).
-
Determine the percent inhibition of oocyst intensity compared to the vehicle control.
-
Caption: Standard Membrane Feeding Assay (SMFA) workflow.
Protocol 2: Direct Membrane Feeding Assay (DMFA) for Sporontocidal Activity
This protocol assesses the effect of this compound on parasite development within the mosquito midgut (sporontocidal activity).
-
Gametocyte and Compound Preparation:
-
Prepare mature Stage V gametocyte cultures and this compound dilutions as described in the SMFA protocol (steps 1 and 2).
-
-
Mosquito Feeding:
-
On the day of the feed, mix the gametocyte culture with human red blood cells and serum.
-
Immediately before feeding, add the this compound dilutions or vehicle control directly to the blood meal.[7] There is no pre-incubation period.
-
Proceed with mosquito feeding as described in the SMFA protocol (step 4).
-
-
Post-Feeding and Data Analysis:
-
Follow the same procedures for post-feeding maintenance, oocyst counting, and data analysis as outlined in the SMFA protocol (steps 5-7).
-
Data Interpretation
-
Gametocytocidal Activity: A significant reduction in oocyst prevalence and/or intensity in the SMFA (Protocol 1) indicates that this compound has a direct killing effect on mature gametocytes.
-
Sporontocidal Activity: A reduction in oocyst numbers in the DMFA (Protocol 2) suggests that this compound inhibits parasite development within the mosquito midgut.
-
Combined Effect: By comparing the results of both assays, it is possible to distinguish between gametocytocidal and sporontocidal effects. If the inhibition is significantly greater in the SMFA, the primary mechanism is likely gametocytocidal.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ML471 Inhibition of Plasmodium falciparum Tyrosyl-tRNA Synthetase (PfTyrRS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, presents a significant global health challenge, largely due to the emergence of drug-resistant strains. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. The Plasmodium falciparum cytoplasmic tyrosyl-tRNA synthetase (PfTyrRS), an essential enzyme for parasite protein synthesis, has been identified as a promising drug target. ML471 is a potent and selective inhibitor of PfTyrRS that operates through a unique "reaction hijacking" mechanism.[1][2][3] This document provides detailed protocols for key assays to characterize the inhibitory activity of this compound against PfTyrRS, facilitating the evaluation of this and similar compounds in a drug discovery pipeline.
This compound, a pyrazolopyrimidine ribose sulfamate, acts as a pro-inhibitor.[4] Within the active site of PfTyrRS, it is converted into a tight-binding Tyr-ML471 conjugate.[1][2][3][4] This covalent modification leads to the potent inhibition of the enzyme's function. The assays described herein are designed to measure the compound's efficacy at the enzymatic and cellular levels, and to confirm its direct engagement with the target protein.
Mechanism of Action: Reaction Hijacking
The inhibitory action of this compound is distinct from classical competitive or non-competitive inhibition. The PfTyrRS enzyme normally catalyzes the attachment of tyrosine to its cognate tRNA in a two-step reaction involving the formation of a tyrosyl-adenylate (Tyr-AMP) intermediate. This compound, an AMP-mimicking nucleoside sulfamate, intercepts this process. It enters the active site and reacts with the enzyme-bound activated tyrosine, leading to the formation of an inhibitory Tyr-ML471 adduct.[1] This adduct remains tightly bound, effectively inactivating the enzyme.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in various assays, demonstrating its potency and selectivity.
Table 1: In Vitro Anti-parasitic and Cytotoxicity Activity
| Compound | P. falciparum Growth Inhibition IC₅₀ (nM) (72h exposure) | Human HepG2 Cell Toxicity IC₅₀ (µM) (72h exposure) | Selectivity Index (HepG2 IC₅₀ / P. falciparum IC₅₀) |
|---|---|---|---|
| This compound | 1.5 | >50 | >33,333 |
| ML901 | 4.65 | 4.65 | 1 |
| Chloroquine | Varies by strain | - | - |
Data compiled from literature.[1]
Table 2: Biochemical and Target Engagement Assays
| Compound | PfTyrRS ATP Consumption IC₅₀ (µM) | PfTyrRS Thermal Shift (ΔTm) at 50 µM (°C) | HsTyrRS Thermal Shift (ΔTm) at 200 µM (°C) |
|---|---|---|---|
| This compound | 1.4 | +18 | Minimal Shift |
| ML901 | 13.4 | Data not specified, but less than this compound | Minimal Shift |
| AMS | 51.7 | Minimal Shift | Minimal Shift |
Data compiled from literature.[1][5]
Experimental Protocols
The following section provides detailed protocols for assays to evaluate the inhibition of PfTyrRS by this compound.
Protocol 1: P. falciparum Asexual Blood Stage Growth Inhibition Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the growth of P. falciparum in human erythrocytes. Two common readout methods are the parasite Lactate Dehydrogenase (pLDH) assay and the SYBR Green I-based fluorescence assay.[1]
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.
-
Human erythrocytes (O+).
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
96-well microplates.
-
Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin).
-
For pLDH assay: Malstat reagent, NBT/PES solution.
-
For SYBR Green I assay: Lysis buffer (containing SYBR Green I).
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Prepare a parasite culture at 0.5-1% parasitemia and 2% hematocrit.
-
Add the parasite culture to the wells containing the diluted compound. Include parasite-only (positive growth) and uninfected erythrocyte (negative) controls.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
For pLDH Readout: a. After incubation, lyse the cells by freeze-thawing the plate. b. Add Malstat reagent and NBT/PES solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes. d. Read the absorbance at 650 nm.
-
For SYBR Green I Readout: a. Add SYBR Green I lysis buffer to each well. b. Incubate in the dark at room temperature for 1 hour. c. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
Calculate IC₅₀ values by fitting the dose-response data to a non-linear regression model.
Protocol 2: Recombinant PfTyrRS ATP Consumption Assay
This biochemical assay measures the direct inhibition of PfTyrRS enzymatic activity by quantifying the consumption of ATP, a key substrate in the aminoacylation reaction.
Materials:
-
Purified recombinant PfTyrRS enzyme.[1]
-
ATP.
-
L-Tyrosine.
-
Cognate P. falciparum tRNATyr.
-
Inorganic pyrophosphatase.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM MgCl₂, 1 mM TCEP).
-
Kinase-Glo® Luminescent Kinase Assay kit or similar ATP detection reagent.
-
384-well white microplates.
Procedure:
-
Prepare a reaction mixture in the assay buffer containing PfTyrRS (e.g., 25 nM), L-tyrosine (e.g., 200 µM), tRNATyr (e.g., 4.8 µM), and pyrophosphatase (e.g., 1 unit/mL).[5][6]
-
Add serial dilutions of this compound to the wells of a 384-well plate. Include no-enzyme and no-inhibitor controls.
-
Initiate the reaction by adding ATP (e.g., 10 µM) to all wells.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value using a dose-response curve.
Protocol 3: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
This assay confirms direct binding of the inhibitor to PfTyrRS by measuring the change in the protein's melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm.[7][8]
Materials:
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange fluorescent dye (e.g., 5x final concentration).[9]
-
Substrates: ATP (e.g., 10 µM) and L-Tyrosine (e.g., 20 µM).[5][6]
-
Real-Time PCR (qPCR) instrument with a melt curve analysis module.
-
96-well PCR plates.[9]
Procedure:
-
Prepare a master mix containing PfTyrRS, ATP, and tyrosine in DSF buffer.
-
In a PCR plate, add this compound or vehicle control (DMSO).
-
Add the protein master mix to the wells.
-
Add SYPRO Orange dye to each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of approximately 1°C/minute, acquiring fluorescence data at each interval.[10][11]
-
Analyze the data by plotting the negative first derivative of fluorescence versus temperature (-dF/dT). The peak of this curve represents the Tm.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + this compound). A significant positive ΔTm (e.g., +18°C for this compound) indicates stabilizing binding.[1]
Protocol 4: LC-MS Detection of Tyr-ML471 Adduct
This assay provides definitive evidence for the reaction hijacking mechanism by detecting the formation of the covalent Tyr-ML471 adduct within treated parasites.
Materials:
-
P. falciparum-infected red blood cells.
-
Solvent for extraction (e.g., acetonitrile/methanol/water mixture).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Synthetic Tyr-ML471 standard (for comparison).
Procedure:
-
Treat a high-density culture of P. falciparum-infected RBCs with 1 µM this compound for 2-4 hours. Include an untreated culture as a negative control.
-
Harvest and wash the parasite pellets to remove external media and compound.
-
Lyse the cells and extract metabolites using a cold organic solvent mixture.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Analyze the supernatant by LC-MS.
-
Perform an extracted ion chromatogram (EIC) for the expected mass-to-charge ratio (m/z) of the Tyr-ML471 adduct (e.g., m/z 552.1871 for the precursor ion).[1][6]
-
Compare the retention time and mass spectrum of the peak detected in the this compound-treated sample with that of the synthetic Tyr-ML471 standard to confirm its identity.[1]
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. proteos.com [proteos.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
Application of ML471 in Studying Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule. This crucial role in protein synthesis makes them attractive targets for the development of novel antimicrobial and therapeutic agents. While the initial topic of interest was the application of ML471 in studying tryptophanyl-tRNA synthetase (TrpRS), a review of the scientific literature indicates that this compound is a potent and selective inhibitor of tyrosyl-tRNA synthetase (TyrRS) , particularly from the malaria parasite Plasmodium falciparum (PfTyrRS). This document will, therefore, focus on the application of this compound in the investigation of TyrRS, with the understanding that the principles and methodologies described can be adapted for studying inhibitors of other aaRSs.
This compound is a pyrazolopyrimidine sulfamate (B1201201) compound that demonstrates low nanomolar activity against the asexual blood stage of P. falciparum and is effective against multiple life stages of the parasite.[1][2] Its mode of action is a novel mechanism known as "reaction hijacking," which leads to the formation of a stable, inhibitory adduct within the enzyme's active site.[1][3][4]
Mechanism of Action: Reaction Hijacking
This compound acts as a pro-inhibitor, meaning it is converted into its active inhibitory form by the target enzyme itself.[5] The reaction hijacking mechanism proceeds as follows:
-
Binding: this compound, an ATP analog, binds to the active site of PfTyrRS.
-
Amino Acid Activation: The enzyme catalyzes the activation of its cognate amino acid, tyrosine, using ATP to form a tyrosyl-adenylate (Tyr-AMP) intermediate.
-
Adduct Formation: this compound "hijacks" this reactive intermediate. The sulfamate group of this compound nucleophilically attacks the activated carbonyl group of the tyrosyl moiety of Tyr-AMP.
-
Inhibition: This reaction results in the formation of a stable, dead-end covalent adduct, Tyr-ML471, which remains tightly bound to the active site of PfTyrRS, thereby inhibiting its function.[1][6]
This mechanism is highly specific for PfTyrRS, as the human TyrRS is not susceptible to this reaction hijacking by this compound.[1]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target/Organism | Value | Reference |
| IC50 (Biochemical Assay) | Recombinant PfTyrRS | 1.4 µM | [4] |
| IC50 (Cell-based Assay) | P. falciparum (3D7 strain, 72h exposure) | 2.8 nM | [7] |
| IC50 (Cell-based Assay) | P. falciparum (Cam3.IIrev strain, 6h pulse) | 29.1 nM | [4] |
| IC50 (Mammalian Cell Toxicity) | HepG2 cells (72h exposure) | > 10,000 nM | [8] |
Table 2: Thermal Stabilization of PfTyrRS by this compound
| Condition | Protein | ΔTm (°C) | Reference |
| PfTyrRS + this compound + ATP + Tyrosine + tRNATyr | P. falciparum TyrRS | +18 | [9] |
| HsTyrRS + this compound + ATP + Tyrosine + tRNA | Human TyrRS | No significant shift | [9] |
Mandatory Visualization
References
- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. [PDF] Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Preclinical Animal Studies of ML471
For Researchers, Scientists, and Drug Development Professionals
Introduction and Purpose
This document provides a detailed Standard Operating Procedure (SOP) for conducting preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety of ML471, a potent and selective inhibitor of Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS). This compound employs a "reaction hijacking" mechanism, where the enzyme itself converts this compound into a tightly-binding inhibitor, Tyr-ML471, leading to parasite death.[1][2][3] This SOP is intended to ensure consistency, reproducibility, and adherence to ethical guidelines in the preclinical assessment of this compound.
Compound Information
| Compound Name | Mechanism of Action | Primary Target | Therapeutic Indication |
| This compound | Reaction Hijacking Inhibitor | Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS) | Malaria |
Safety Precautions
While specific safety data for this compound is not publicly available, compounds of the sulfamate (B1201201) class warrant careful handling. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work with the solid compound and concentrated solutions should be performed in a chemical fume hood. In case of skin or eye contact, rinse thoroughly with water. Consult the relevant Safety Data Sheet (SDS) for similar compounds for detailed handling and disposal instructions.
Signaling Pathway of this compound
The mechanism of action of this compound involves the hijacking of the normal enzymatic reaction of PfTyrRS. The following diagram illustrates this pathway.
Caption: Mechanism of this compound action via reaction hijacking in P. falciparum.
Experimental Protocols
Animal Models
-
Efficacy Studies: Severe Combined Immunodeficient (SCID) mice engrafted with human red blood cells (huRBCs) and infected with P. falciparum are the gold standard for in vivo efficacy testing of antimalarial drug candidates.[1]
-
Pharmacokinetic and Toxicology Studies: Sprague-Dawley rats are a suitable model for pharmacokinetic profiling and initial safety assessment.
Animal Husbandry and Welfare
All animal procedures must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and provided with food and water ad libitum. Cage environments should be enriched, and animal health should be monitored daily.
Formulation and Dosing Solutions
5.3.1 Oral (p.o.) Formulation:
Due to the pyrazolopyrimidine scaffold, this compound may have low aqueous solubility. A common vehicle for similar compounds is a mixture of ethanol (B145695), dimethyl acetamide (B32628) (DMAc), PEG400, and water.
-
Vehicle: A 1:1:4:4 (v/v) mixture of ethanol:DMAc:PEG400:water can be used as a starting point.
-
Preparation:
-
Weigh the required amount of this compound.
-
Add the ethanol and DMAc and vortex to dissolve.
-
Add the PEG400 and vortex until a clear solution is formed.
-
Finally, add the water and vortex thoroughly.
-
Prepare fresh on the day of dosing.
-
5.3.2 Intravenous (i.v.) Formulation:
For intravenous administration, a well-tolerated vehicle is crucial.
-
Vehicle: A solution of 5% N-methyl-2-pyrrolidone (NMP), 45% Propylene Glycol (PG), and 50% Polyethylene Glycol 400 (PEG400) is a potential option.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve in NMP.
-
Add PG and sonicate if necessary.
-
Add PEG400 and mix thoroughly.
-
The final solution should be sterile-filtered before administration.
-
Efficacy Study in SCID Mouse Model
5.4.1 Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of this compound.
5.4.2 Detailed Protocol:
-
Engraftment: Engraft SCID mice with human red blood cells to achieve a stable chimerism.
-
Infection: Once chimerism is established, infect the mice intravenously with P. falciparum parasites.
-
Monitoring: Monitor parasitemia daily by collecting a small amount of blood from the tail vein and preparing Giemsa-stained thin blood smears.
-
Treatment: When parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and vehicle control groups. Administer a single oral dose of this compound (e.g., 100 or 200 mg/kg) or vehicle.[4]
-
Follow-up: Continue to monitor parasitemia daily for up to 30 days to assess parasite clearance and any potential recrudescence.
-
Humane Endpoints: Euthanize mice if they show signs of severe illness or if parasitemia exceeds a predetermined humane endpoint.
Pharmacokinetic Study in Rats
-
Animal Preparation: Use healthy, adult Sprague-Dawley rats. For intravenous dosing, one group will be used. For oral dosing, multiple groups will be used for different dose levels (e.g., 1, 10, and 25 mg/kg).
-
Dosing:
-
Intravenous: Administer this compound at 1 mg/kg via the tail vein.
-
Oral: Administer this compound at 1, 10, and 25 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein.
-
Sample Processing: Process blood samples to obtain plasma and red blood cells. Store samples at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma and blood using a validated LC-MS/MS method.
Multi-Dose Toxicity Study in Mice
-
Animal Model: Use healthy, adult mice (e.g., CD-1 or similar strain).
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high).
-
Dosing Regimen: Administer this compound or vehicle daily for a specified period (e.g., 7 or 14 days) via the intended clinical route (oral).
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity.
-
Record body weight at least twice weekly.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Data Presentation
In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Route | Parasite Clearance Time (days) | Recrudescence Rate (%) |
| Vehicle Control | - | p.o. | - | - |
| This compound | 100 | p.o. | ||
| This compound | 200 | p.o. | ||
| Chloroquine (control) | 50 | p.o. |
Pharmacokinetic Parameters in Rats
| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM.h) | T1/2 (h) | Bioavailability (%) |
| i.v. | 1 | - | ||||
| p.o. | 1 | |||||
| p.o. | 10 | |||||
| p.o. | 25 |
Data to be filled in from experimental results.
Toxicology Study Endpoints
| Treatment Group | Dose (mg/kg/day) | Body Weight Change (%) | Key Hematology Findings | Key Clinical Chemistry Findings | Key Histopathology Findings |
| Vehicle Control | - | ||||
| This compound (Low Dose) | |||||
| This compound (Mid Dose) | |||||
| This compound (High Dose) |
References
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with ML471
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the antimalarial compound ML471 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2] It exhibits low nanomolar activity against the asexual blood stage of P. falciparum and is also effective against liver stage parasites and gametocytes.[1][3] this compound employs a "reaction hijacking" mechanism.[1][2] It binds to the PfTyrRS enzyme, which then catalyzes the formation of a stable, inhibitory Tyr-ML471 conjugate within the active site, thus blocking the normal function of the enzyme.[1][2] Importantly, this compound shows high selectivity for the parasite enzyme with low toxicity to human cells.[1]
Q2: What are the known physicochemical properties of this compound?
A2: this compound has a molecular weight of 388 g/mol .[4] Its predicted AlogP is -1.18, suggesting it is a relatively polar compound.[4] While specific quantitative solubility data is not widely published, it is described as having favorable solubility.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For in vitro assays, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate or cloudiness appears immediately after diluting the this compound DMSO stock solution into your aqueous cell culture medium.
This phenomenon, often called "crashing out," is common for compounds dissolved in a high concentration of an organic solvent when introduced into an aqueous environment.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a dose-response experiment to determine the highest soluble concentration that achieves the desired biological effect. |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock directly to the aqueous medium causes the compound to fall out of solution. | Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in your pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the DMSO solution to the aqueous medium slowly and with gentle vortexing or swirling to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
Issue 2: Delayed Precipitation
Symptom: The this compound-containing medium appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the culture medium, leading to the formation of less soluble byproducts. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions for extended periods. |
| Interaction with Media Components | This compound or its solvent may interact with components in the cell culture medium, such as salts or proteins in serum, leading to the formation of insoluble complexes. | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are the issue. Reducing the serum concentration, if experimentally permissible, may also help. |
| Changes in pH | The pH of the culture medium can change during incubation due to cellular metabolism, which may affect the solubility of this compound. | Ensure your incubator's CO2 levels are stable and that your culture medium is adequately buffered. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 3.88 mg of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Sonication (if necessary): If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
Intermediate Dilution (Example for a final concentration of 10 µM):
-
It is recommended to perform a serial dilution to avoid precipitation.
-
First, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Then, in a sterile conical tube, add 990 µL of pre-warmed culture medium.
-
While gently vortexing the medium, slowly add 10 µL of the 1 mM intermediate this compound stock to the medium. This will give you a 10 µM working solution with a final DMSO concentration of 1%.
-
-
Final Dilution (for lower DMSO concentration):
-
To achieve a lower final DMSO concentration (e.g., 0.1%), you can directly dilute the 10 mM stock 1:1000.
-
In a sterile conical tube, add 999 µL of pre-warmed culture medium.
-
While gently vortexing, slowly add 1 µL of the 10 mM this compound stock solution.
-
-
Homogenization: After adding the this compound stock, cap the tube and invert it several times to ensure the solution is homogenous.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: Recommended workflow for preparing this compound for in vitro experiments.
References
- 1. malariaworld.org [malariaworld.org]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
troubleshooting ML471 instability in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of ML471, a potent inhibitor of Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), an essential enzyme for protein synthesis in the malaria parasite.[1][2][3][4][5] It functions through a "reaction hijacking" mechanism.[1][2][3] this compound is converted by the PfTyrRS enzyme into a tightly binding Tyr-ML471 conjugate, which inhibits the enzyme's function.[1][2][3]
Q2: What is the selectivity profile of this compound?
This compound demonstrates high selectivity for the parasite enzyme over its human counterpart. It exhibits low toxicity to human cell lines and has no significant inhibitory activity against human ubiquitin-activating enzyme (UAE), NEDD8-activating enzyme (NAE), or SUMO-activating enzyme (SAE).[1] However, it does show inhibitory activity against human Atg7.
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 months |
| Solution in DMSO | -80°C | 6 months |
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: What are the known off-target effects of this compound?
The primary known off-target activity of this compound in human cells is the inhibition of Atg7, an E1-like enzyme involved in autophagy. Researchers should consider this when designing experiments and interpreting results, especially in studies related to autophagy or cellular stress responses.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause:
-
Degradation in Aqueous Media: As a pyrazolopyrimidine sulfamate (B1201201), this compound may have limited stability in aqueous solutions like cell culture media.[6]
-
Improper Storage: Prolonged storage of stock solutions at inappropriate temperatures can lead to degradation.
-
Precipitation: Diluting a concentrated DMSO stock directly into aqueous media can cause the compound to precipitate, reducing its effective concentration.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your final assay medium immediately before use.
-
Minimize Incubation Time in Aqueous Buffers: Reduce the pre-incubation time of this compound in aqueous buffers before adding it to cells.
-
Proper Stock Solution Handling: Aliquot your DMSO stock solution upon receipt to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
Step-wise Dilution: To avoid precipitation, perform a serial dilution of your DMSO stock in the assay medium. For example, first, create an intermediate dilution in a small volume of medium, and then add that to the final volume.
Issue 2: High background signal or unexpected cellular effects.
Possible Cause:
-
Off-Target Effects: The inhibition of human Atg7 by this compound could lead to unintended effects on autophagy pathways.
-
DMSO Toxicity: High concentrations of DMSO in the final assay volume can be toxic to cells.
Solutions:
-
Include Proper Controls: Use appropriate controls to account for off-target effects. This could include using a structurally related but inactive compound or a known Atg7 inhibitor.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Summary
Table 1: Inhibitory Activity of this compound
| Target/Assay | IC50 |
| P. falciparum (asexual blood stage) | Low nanomolar |
| P. falciparum PfTyrRS (ATP consumption) | 1.4 µM |
| Human Atg7 | 22 ± 9 nM |
| Human UAE, NAE, SAE | No significant inhibition |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General Procedure for Cell-Based Assays
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot into single-use vials and store at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired cell viability or functional assay according to the manufacturer's instructions.
Protocol 2: In Vitro PfTyrRS Inhibition Assay (ATP Consumption)
This protocol is adapted from the methodology described in the literature.[2]
-
Reaction Mixture: Prepare a reaction mixture containing recombinant PfTyrRS, L-tyrosine, ATP, and pyrophosphatase in an appropriate assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (solubilized in DMSO, ensuring the final DMSO concentration is low and consistent across all reactions) or vehicle control to the reaction mixture.
-
Initiate Reaction: Initiate the reaction by adding P. falciparum tRNATyr.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quantify ATP Consumption: Measure the amount of ATP consumed using a commercially available ATP detection kit (e.g., a luciferase-based assay).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound activity issues.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
identifying and mitigating off-target effects of ML471
Welcome to the technical support center for ML471. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3] It works through a "reaction hijacking" mechanism. The PfTyrRS enzyme itself catalyzes the formation of a stable, tight-binding Tyr-ML471 conjugate within its active site, leading to potent inhibition of parasite growth.[1][2][3][4]
Q2: What are the known primary off-target effects of this compound in human cells?
A2: The primary known off-target effect of this compound in human cells is the inhibition of Atg7, a human E1 activating enzyme involved in autophagy, with an IC50 of 22 ± 9 nM.[1][5] While its predecessor, ML901, showed significant inhibition of the human ubiquitin-activating enzyme (UAE), this compound was developed to have minimal activity against UAE, NAE, and SAE, contributing to its improved selectivity and lower cytotoxicity in mammalian cells.[1][5]
Q3: My experiment shows unexpected cytotoxicity in a mammalian cell line. Could this be an off-target effect of this compound?
A3: While this compound has demonstrated low mammalian cell cytotoxicity, unexpected toxicity could arise from several factors[1][5]:
-
Cell line sensitivity: Certain cell lines may be more sensitive to the inhibition of Atg7 or other, yet unidentified, off-targets.
-
Experimental conditions: High concentrations or prolonged exposure to this compound could lead to off-target effects becoming more pronounced.
-
Compound purity: Impurities in the this compound sample could contribute to cytotoxicity.
We recommend validating your results with a secondary cytotoxicity assay and performing control experiments as outlined in the troubleshooting guide below.
Q4: How can I confirm that the anti-parasitic activity I'm observing is due to the inhibition of PfTyrRS?
A4: To confirm the on-target activity of this compound, you can perform several experiments:
-
Target engagement assay: Use targeted mass spectrometry to detect the formation of the Tyr-ML471 adduct in P. falciparum-infected red blood cells treated with this compound.[6]
-
Enzyme activity assay: Measure the ATP consumption by recombinant PfTyrRS in the presence of varying concentrations of this compound.[6]
-
Thermal shift assay: Assess the thermal stabilization of recombinant PfTyrRS upon the formation of the Tyr-ML471 adduct.[5]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity in Mammalian Cells
Symptoms:
-
Significant decrease in mammalian cell viability at concentrations where potent anti-parasitic activity is observed.
-
Discrepancies between different cytotoxicity assays.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Off-target cytotoxicity | 1. Validate with an alternative cytotoxicity assay: Use an assay with a different endpoint (e.g., CellTiter-Glo® to measure ATP levels instead of an MTT assay).[7] 2. Profile against a panel of human E1 enzymes: If available, test this compound activity against a broader panel of E1 enzymes to identify other potential off-targets. |
| Assay Interference | Run a cell-free assay interference control: Incubate this compound with your assay reagents in the absence of cells to check for direct chemical reactivity.[7] |
| Cell Line Specific Sensitivity | Test in multiple cell lines: Compare the cytotoxic effects of this compound across a panel of different mammalian cell lines to determine if the observed toxicity is cell-line specific.[7] |
Issue 2: Lack of Correlation Between Biochemical and Cell-Based Assays
Symptoms:
-
Potent inhibition of recombinant PfTyrRS in biochemical assays, but weaker than expected activity against P. falciparum in culture.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Poor cell permeability | 1. Perform a cellular uptake assay: Quantify the intracellular concentration of this compound in P. falciparum-infected red blood cells. 2. Modify the compound structure: If permeability is a confirmed issue, medicinal chemistry efforts may be needed to synthesize analogs with improved cell penetration. |
| Compound efflux | Use efflux pump inhibitors: Co-incubate parasites with this compound and known efflux pump inhibitors to see if the anti-parasitic activity is enhanced. |
| Metabolic instability | Assess compound stability: Monitor the stability of this compound in the parasite culture medium over the course of the experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its analog, ML901, against a panel of human E1 enzymes. This data highlights the improved selectivity of this compound.
| Compound | Atg7 IC50 (nM) | UAE IC50 (µM) | NAE IC50 (µM) | SAE |
| This compound | 22 ± 9 | No/very little activity | No/very little activity | No/very little activity |
| ML901 | 33 | 5.39 | 28 | No activity |
| Data sourced from[1][5] |
Experimental Protocols
Protocol 1: Assessing Off-Target Activity using a Panel of Human E1 Enzymes (HTRF Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against human E1 enzymes using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human E1 enzymes (Atg7, UAE, NAE, SAE)
-
Appropriate ubiquitin-like protein (UBL) substrate for each E1
-
ATP
-
Assay buffer
-
This compound
-
HTRF detection reagents (e.g., europium cryptate-labeled antibody and XL665-labeled streptavidin)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the E1 enzyme, its corresponding UBL substrate, and ATP.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the reaction at the optimal temperature and time for the specific E1 enzyme.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Detection of Tyr-ML471 Adduct in P. falciparum by LC-MS
This protocol describes the detection of the target-engaged form of this compound in parasites.
Materials:
-
Synchronized P. falciparum-infected red blood cell culture
-
This compound
-
Methanol
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Treat a culture of synchronized P. falciparum-infected red blood cells with 1 µM this compound for 2 hours. Include an untreated control.
-
Lyse the red blood cells with saponin to release the parasites.
-
Wash the parasite pellet extensively.
-
Extract the metabolites from the parasite pellet using cold methanol.
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
Analyze the supernatant by LC-MS, searching for the expected mass-to-charge ratio (m/z) of the Tyr-ML471 adduct (m/z 552.1871).[6]
-
Compare the chromatograms from the this compound-treated and untreated samples to confirm the presence of the adduct.
Visualizations
Caption: Mechanism of action of this compound via reaction hijacking.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of ML471 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered ML471 analogs. The following information is designed to help overcome common hurdles related to poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My this compound analog demonstrates high potency in in-vitro assays but shows poor efficacy in animal models after oral administration. What is the likely cause?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy following oral dosing often points to poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Common reasons for the poor oral bioavailability of this compound analogs could include low aqueous solubility, poor membrane permeability, rapid metabolism in the gut wall or liver (first-pass effect), or degradation in the harsh environment of the gastrointestinal tract.
Q2: What are the initial steps to diagnose the cause of low oral bioavailability for my this compound analog?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your analog, specifically its aqueous solubility and permeability. In vitro assays are cost-effective and provide rapid initial assessments. Key initial steps include:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Permeability Assessment: Utilize in-vitro models like the Caco-2 permeability assay to predict intestinal absorption.
-
Metabolic Stability Assessment: Use liver microsomes or S9 fractions to evaluate the extent of first-pass metabolism.[1]
Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble this compound analog?
A3: For compounds with solubility-limited absorption, several formulation and chemical modification strategies can be employed:
-
Prodrug Approach: Covalently modify the analog to create a more soluble or permeable prodrug that converts to the active parent drug in the body.[2][3][4][5]
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area for dissolution.[6][7]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution rate.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds.[7][9][10]
-
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution.[8]
Q4: How can I address poor intestinal permeability of an this compound analog?
A4: If your analog has good solubility but poor permeability, consider the following:
-
Prodrugs: Design a prodrug that utilizes active transport mechanisms in the gut (e.g., amino acid transporters).[5]
-
Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions between intestinal epithelial cells can increase absorption. However, this approach requires careful safety evaluation.[9]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate uptake by intestinal cells.[11][12][13][14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low exposure in pharmacokinetic (PK) studies despite good in-vitro potency. | Poor oral bioavailability. | 1. Characterize physicochemical properties (solubility, permeability).2. Conduct in-vitro metabolism studies.3. Proceed with targeted strategies based on the identified bottleneck (solubility, permeability, or metabolism). |
| Compound precipitates out of solution when diluted in aqueous media. | Low aqueous solubility. | 1. Explore formulation strategies like solid dispersions or lipid-based formulations.2. Consider creating a more soluble prodrug.[2][4][5]3. Investigate different salt forms if the molecule is ionizable. |
| High first-pass metabolism observed in liver microsome assays. | Rapid hepatic metabolism. | 1. Synthesize analogs with modifications at the metabolically labile sites.2. Consider a prodrug approach to mask the metabolic "soft spots".3. Investigate co-administration with a metabolic inhibitor (for research purposes to confirm the issue). |
| Good solubility and metabolic stability, but still low oral bioavailability. | Poor intestinal permeability. | 1. Perform a Caco-2 permeability assay to confirm low permeability.2. Design a prodrug targeting intestinal transporters.[5]3. Explore nanoformulations to enhance absorption.[11][12][13][14] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of an this compound analog in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test compound solution in HBSS to the apical (AP) side of the Transwell® insert. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side. d. Replace the collected volume with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the this compound analog in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial drug concentration in the donor chamber.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion
Objective: To improve the dissolution rate and solubility of a poorly soluble this compound analog.
Methodology:
-
Polymer Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent Evaporation Method: a. Dissolve the this compound analog and the polymer in a common volatile solvent (e.g., methanol, acetone). b. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. c. Further dry the film under vacuum to remove any residual solvent. d. Scrape the dried film and mill it into a fine powder.
-
Characterization: a. Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). b. Perform in-vitro dissolution studies in biorelevant media to compare the dissolution profile of the solid dispersion with the crystalline drug.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of an this compound analog formulation.[15][16][17]
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: a. Intravenous (IV) Group: Administer the this compound analog as a single IV bolus injection (e.g., via the tail vein) to determine the systemic clearance and volume of distribution. b. Oral (PO) Group: Administer the formulated this compound analog orally via gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from both groups.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), Cmax, Tmax, and half-life for both IV and PO routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential improvements in oral bioavailability achieved through different formulation strategies for a model this compound analog.
| Formulation Strategy | Carrier/Excipient | In Vitro Solubility Enhancement (vs. pure drug) | In Vivo Oral Bioavailability (F%) in Rats |
| Crystalline Drug (Micronized) | None | 1.5-fold | 5% |
| Amorphous Solid Dispersion | PVP K30 | 25-fold | 35% |
| Nanoformulation (Nanocrystals) | Poloxamer 188 | 40-fold | 50% |
| Lipid-Based Formulation (SEDDS) | Capryol™ 90, Cremophor® EL, Transcutol® HP | 60-fold | 65% |
Visualizations
Caption: Workflow for troubleshooting and improving the oral bioavailability of this compound analogs.
Caption: Key physiological steps influencing the oral bioavailability of a drug.
References
- 1. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 13. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. selvita.com [selvita.com]
- 17. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
Technical Support Center: Refining Protocols for ML471 Efficacy Testing
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with ML471, a potent inhibitor of Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous assay buffer. What should I do?
A1: this compound is a small molecule that requires an organic solvent for initial solubilization. The recommended first step is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] This stock can then be serially diluted to the final desired concentrations in your aqueous experimental medium. It is critical to ensure the final concentration of DMSO in your assay is kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[1]
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution is stored correctly (solid powder at -20°C, in solvent at -80°C) and avoid repeated freeze-thaw cycles, which can lead to precipitation or degradation.[2][3] A change in the color of the solution may indicate chemical degradation.[2]
-
Parasite Synchronization: this compound shows stage-specific activity, with greater potency against the schizont stage of P. falciparum.[4][5][6][7][8] Inconsistent levels of synchronization in your parasite culture will lead to variable results.
-
Assay Incubation Time: The inhibitory effect of this compound is time-dependent. Ensure that you are using a consistent incubation time for all experiments as specified in your protocol (e.g., 6-hour pulse for specific assays or a full 72-hour cycle).[4][9]
-
Final DMSO Concentration: While a necessary solvent, variations in the final DMSO concentration across your dilution series can impact parasite viability and enzyme activity, leading to skewed results.
Q3: Is this compound selective for the parasite enzyme over the human equivalent?
A3: Yes, this compound demonstrates high selectivity. It potently inhibits the P. falciparum TyrRS but has been shown to have no or very little activity against the human ubiquitin-activating enzyme (UAE), which is a common off-target for this class of compounds.[3][4][5][6][7][8][9][10] This selectivity contributes to its low cytotoxicity against mammalian cell lines.[9]
Troubleshooting Guide: Unexpected Results
| Issue | Potential Cause | Suggested Action |
| No inhibitory activity observed | Compound Precipitation: this compound may have precipitated out of the aqueous solution upon dilution from the DMSO stock. | Visually inspect the final dilution wells for any precipitate. Prepare fresh dilutions and ensure vigorous mixing at each step. Consider a brief sonication of the stock solution before dilution.[1] |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Use a fresh vial of this compound powder to prepare a new stock solution. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[2] | |
| High background signal in fluorescence-based assays | Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths used. | Run a control plate containing only a serial dilution of this compound in assay buffer to quantify its intrinsic fluorescence.[11] If significant, consider an alternative assay method or subtract the background fluorescence. |
| Steep, non-sigmoidal dose-response curve | Colloidal Aggregation: At higher concentrations, the compound may be forming aggregates that non-specifically inhibit the target. | Repeat the assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[11] A significant reduction in potency suggests aggregation was the cause. |
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported inhibitory activities of this compound.
Table 1: Potency of this compound against Plasmodium falciparum
| Assay Type | Strain/Stage | IC50 Value | Reference |
| Asexual Blood Stage Growth (72h exposure) | 3D7 | 2.8 nM | [3] |
| Asexual Blood Stage Growth (6h pulse) | Trophozoites | 29.1 nM | [4][9] |
| Liver Stage Development (P. falciparum) | NF175 | 2.8 nM | [4] |
| Liver Stage Development (P. falciparum) | NF135 | 5.5 nM | [4] |
| Male Gametocyte Fertility | - | 49 nM | [4] |
| Female Gametocyte Fertility | - | 260 nM | [4] |
Table 2: Selectivity Profile of this compound
| Target Enzyme / Cell Line | Species | IC50 Value | Reference |
| Tyrosyl-tRNA Synthetase (PfTyrRS) | P. falciparum | Potent Inhibition (specific value not provided) | [3][4][5][6][7][12] |
| Ubiquitin-Activating Enzyme (UAE) | Human | No or very little activity | [3][4][9] |
| Atg7 | Human | 22 ± 9 nM | [4][9] |
| NEDD8 Activating Enzyme (NAE) | Human | No or very little activity | [9] |
| SUMO Activating Enzyme (SAE) | Human | No or very little activity | [9] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for this compound via reaction hijacking of PfTyrRS.
Caption: General workflow for in vitro efficacy testing of this compound.
Caption: Decision tree for troubleshooting inconsistent this compound IC50 results.
Experimental Protocols
Protocol 1: P. falciparum Asexual Blood Stage Growth Inhibition Assay (72h)
This protocol is adapted from standard methodologies for assessing antimalarial compound efficacy.
1. Materials:
-
This compound solid powder
-
DMSO (ACS grade or higher)
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, hypoxanthine, and gentamicin)
-
Synchronized P. falciparum culture (ring stage, 1% parasitemia, 2% hematocrit)
-
96-well flat-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
2. Procedure:
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution.
-
Prepare Drug Plate: a. In a 96-well plate, perform a serial dilution of the 10 mM this compound stock in complete culture medium to achieve a 2x concentrated drug plate. The final concentration range should bracket the expected IC50 (e.g., from 200 nM down to 0.1 nM). b. Include wells for a "no drug" (vehicle control, containing the same final DMSO concentration) and "no parasite" (background control) control.
-
Prepare Parasite Plate: Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of a new 96-well plate.
-
Combine and Incubate: Transfer 100 µL from the drug plate to the corresponding wells of the parasite plate, resulting in a final volume of 200 µL and the desired 1x drug concentrations.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Cell Lysis and Staining: a. After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells. b. Thaw the plate and add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well. c. Mix well and incubate in the dark at room temperature for 1-2 hours.
-
Read Fluorescence: Measure the fluorescence using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (no parasite control) from all readings. Normalize the data to the vehicle control (100% growth) and plot the results as percent inhibition versus log[this compound]. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Recombinant PfTyrRS Enzyme Inhibition Assay
This protocol provides a general framework for an enzyme inhibition assay. Specifics may vary based on the available recombinant enzyme and detection method (e.g., HTRF).[9]
1. Materials:
-
Recombinant, purified P. falciparum Tyrosyl-tRNA Synthetase (PfTyrRS)
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Substrates: L-Tyrosine, ATP
-
Detection reagents (specific to assay format, e.g., HTRF antibodies, pyrophosphate detection kit)
-
384-well low-volume microplates
2. Procedure:
-
Prepare Reagents: Dilute all reagents (enzyme, substrates, this compound) in assay buffer to their desired working concentrations.
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of this compound from a serial dilution plate into the assay plate wells. Include vehicle controls (DMSO only).
-
Enzyme Addition: Add PfTyrRS enzyme to all wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Add the substrates (L-Tyrosine and ATP) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Stop and Detect: Stop the reaction (if necessary for the detection method) and add the detection reagents according to the manufacturer's instructions.
-
Read Signal: Read the plate on the appropriate instrument (e.g., HTRF-compatible plate reader).
-
Data Analysis: Normalize the data to the high (no enzyme) and low (vehicle control) signals. Plot the percent inhibition versus log[this compound] and calculate the IC50 value using a suitable non-linear regression model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 8. malariaworld.org [malariaworld.org]
- 9. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chemical Synthesis of ML471
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the chemical synthesis of ML471.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the conversion of Intermediate 2 to this compound | Incomplete reaction. | Ensure the reaction is stirred at room temperature for the full 16 hours to allow for complete conversion. Monitor the reaction progress by TLC or LC-MS. |
| Degradation of the product during work-up. | Use a saturated aqueous solution of sodium bicarbonate for the work-up as specified. Avoid prolonged exposure to acidic or basic conditions. | |
| Loss of product during purification. | Use the specified eluent system (0-10% methanol (B129727) in dichloromethane) for flash column chromatography and carefully collect the fractions containing the product. | |
| Difficulty in purifying the final product (this compound) | Co-elution of impurities. | If impurities persist, consider using a different gradient or a more polar solvent system for chromatography. Alternatively, reverse-phase HPLC could be employed for final purification. |
| Presence of starting material. | If the reaction was incomplete, try extending the reaction time or resubmitting the impure product to the reaction conditions. | |
| Inconsistent analytical data (¹H NMR, ¹³C NMR, MS) | Residual solvent. | Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvents from the purification process. |
| Presence of impurities. | Re-purify the compound using the methods described above. | |
| Incorrect sample preparation. | Ensure the correct deuterated solvent is used for NMR analysis and that the sample is fully dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is a two-step process starting from commercially available materials. The first step involves the synthesis of an intermediate ((2R,3S,4R,5R)-5-(4-amino-7-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methanol (Intermediate 2). The second step is the sulfamoylation of this intermediate to yield the final product, this compound.
Q2: Are there any critical steps in the synthesis that require special attention?
A2: The sulfamoylation step (conversion of Intermediate 2 to this compound) is crucial. It is important to control the reaction temperature and to add the reagents in the specified order. The reaction should be allowed to proceed for the full 16 hours to ensure completion.
Q3: What are the recommended purification methods for this compound and its intermediate?
A3: For Intermediate 2, purification is achieved by flash column chromatography on silica (B1680970) gel using a gradient of 0-10% methanol in dichloromethane. The final product, this compound, is also purified by flash column chromatography on silica gel with the same eluent system.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected analytical data is provided in the experimental protocol section.
Experimental Protocols
Synthesis of ((2R,3S,4R,5R)-5-(4-amino-7-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methanol (Intermediate 2)
A detailed protocol for the synthesis of this key intermediate would be included here, based on the specific literature procedure.
Synthesis of ((2R,3S,4R,5R)-5-(4-amino-7-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate (B1201201) (this compound)
To a solution of ((2R,3S,4R,5R)-5-(4-amino-7-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methanol (Intermediate 2) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added sulfamoyl chloride (3.0 eq). The resulting mixture is stirred at room temperature for 16 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (0-10% methanol in dichloromethane) to afford this compound as a white solid.
| Compound | Yield | ¹H NMR (400 MHz, DMSO-d₆) δ | ¹³C NMR (101 MHz, DMSO-d₆) δ | MS (ESI) |
| This compound | 45% | 8.16 (s, 1H), 8.08 (s, 1H), 7.63 (s, 2H), 6.22 (d, J = 2.8 Hz, 1H), 4.60 (t, J = 3.0 Hz, 1H), 4.31 (dd, J = 10.8, 5.2 Hz, 1H), 4.22 (dd, J = 10.8, 6.8 Hz, 1H), 4.14 (q, J = 4.0 Hz, 1H), 4.08 – 4.00 (m, 1H), 3.40 (p, J = 6.8 Hz, 1H), 1.34 (d, J = 6.8 Hz, 6H). | 164.2, 157.0, 154.9, 134.4, 100.2, 88.1, 82.5, 70.8, 68.9, 26.5, 21.6 (2C). | m/z 404.1 [M+H]⁺ |
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
avoiding common pitfalls in ML471 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML471, a potent inhibitor of Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reaction hijacking inhibitor.[1][2][3][4] It is a pro-inhibitor that is converted by the target enzyme, PfTyrRS, into a tightly binding Tyr-ML471 conjugate.[2][4][5] This adduct then inhibits the enzyme's function.[1]
Q2: What is the primary target of this compound?
A2: The primary target of this compound is the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3]
Q3: Is this compound selective? What about off-target effects?
A3: this compound exhibits high selectivity for P. falciparum and has low toxicity to human cells.[1][2] It shows enhanced selectivity compared to its analog, ML901.[2][3][5] Notably, this compound has no or very little inhibitory activity against human ubiquitin-activating enzyme (UAE), NAE, and SAE, which can be a concern with other nucleoside sulfamates.[1][2][3][4][6] However, it does inhibit human Atg7 with an IC50 of 22 ± 9 nM.[1]
Q4: What are the typical effective concentrations for this compound in in vitro assays?
A4: this compound exhibits low nanomolar activity against asexual blood stage P. falciparum.[2][3][4][6][7] For example, in a 72-hour exposure assay with the 3D7 strain, the IC50 is 2.8 nM.[6] In a 6-hour pulse assay with the Cam3.IIrev strain, the IC50 is 29.1 nM.[8]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Compound Solubility and Stability. Poor solubility can lead to an inaccurate effective concentration.
-
Troubleshooting Tip: Ensure complete solubilization of this compound. A common solvent is DMSO.[6] Visually inspect for any precipitation in your stock solutions and final assay concentrations. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Inaccurate Drug Concentration. Errors in serial dilutions can significantly impact results.
-
Troubleshooting Tip: Carefully calibrate pipettes and use proper dilution techniques. It is advisable to perform dilutions in a stepwise manner to minimize errors.
-
-
Possible Cause 3: Cell Culture Health and Density. The physiological state of the parasites can affect their susceptibility to the compound.
-
Troubleshooting Tip: Ensure your P. falciparum cultures are healthy and synchronized. Monitor parasitemia and cell viability. Inconsistent cell seeding can lead to variability in results.
-
-
Possible Cause 4: Assay Duration. The duration of drug exposure can influence the observed IC50.
Problem 2: Difficulty interpreting results or unexpected outcomes.
-
Possible Cause 1: Misunderstanding the "Reaction Hijacking" Mechanism. The inhibitory activity depends on the enzymatic conversion of this compound.
-
Possible Cause 2: Potential for Resistance Development. Prolonged exposure or sublethal concentrations can lead to the selection of resistant parasites.
-
Troubleshooting Tip: If you observe a gradual loss of potency over time in your cultures, consider the possibility of resistance. Whole-genome sequencing of resistant lines may reveal amplifications of the PfTyrRS locus.[8]
-
Problem 3: Issues with in vivo experiments.
-
Possible Cause: Pharmacokinetic Properties. The route of administration and formulation can affect the bioavailability and efficacy of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound against P. falciparum
| Parasite Strain | Assay Type | IC50 (nM) | Reference |
| 3D7 | 72-h growth inhibition | 2.8 | [6] |
| Cam3.IIrev | 6-h pulse assay (trophozoite stage) | 29.1 | [8] |
| Cam3.IIrev | 72-h growth inhibition | 1.5 | [1][8] |
Table 2: Selectivity Profile of this compound against Human Enzymes
| Enzyme | IC50 | Reference |
| Human Ubiquitin-Activating Enzyme (UAE) | No or very little activity | [1][2][3][4][6] |
| NEDD8 Activating Enzyme (NAE) | No or very little activity | [1] |
| SUMO Activating Enzyme (SAE) | No or very little activity | [1] |
| Human Atg7 | 22 ± 9 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Determination of this compound IC50 using a SYBR Green I-based Assay
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells at a defined hematocrit.
-
Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the parasites (typically ≤0.5%).
-
Assay Plate Preparation: Add the diluted this compound to a 96-well plate.
-
Cell Seeding: Add the parasite culture (e.g., at the ring stage with 1% parasitemia and 2% hematocrit) to each well. Include drug-free and parasite-free controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Confirmation of Tyr-ML471 Adduct Formation in P. falciparum
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Treatment: Treat P. falciparum-infected red blood cells with 1 µM this compound for 2 hours.[1][10]
-
Cell Lysis and Extraction: Harvest the cells and perform metabolite extraction.
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LC-MS Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: Search for the expected mass of the Tyr-ML471 adduct (m/z 552.1871 for the precursor ion).[1][10] Compare the retention time and mass spectrum with a synthetic Tyr-ML471 standard for confirmation.[1]
Visualizations
Caption: Mechanism of action of this compound via reaction hijacking.
Caption: Workflow for in vitro testing of this compound.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 3. malariaworld.org [malariaworld.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
interpreting unexpected results in ML471 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving ML471.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3] It functions as a "reaction hijacking" inhibitor. The PfTyrRS enzyme converts this compound into a stable, tight-binding Tyr-ML471 conjugate that mimics the natural amino acid adenylate.[2][4] This adduct remains tightly bound to the active site of the enzyme, thereby inhibiting its function.[4]
Q2: Why am I observing lower potency in my biochemical assay compared to the cell-based parasite growth inhibition assay?
A2: A discrepancy between biochemical and cellular potency is an expected finding for this compound. For instance, the IC50 for ATP consumption by recombinant PfTyrRS in the presence of tRNATyr was found to be 1.4 μM, whereas the IC50 for parasite killing in a 72-hour exposure assay is in the low nanomolar range (e.g., 1.5 nM).[5] This difference is likely because in a cellular context, tRNAs are generally fully charged, which promotes the formation of the inhibitory Tyr-ML471 adduct.[5] Additionally, the accumulation of this compound within infected red blood cells may be facilitated by its binding to carbonic anhydrase.[5]
Q3: Is this compound expected to have off-target effects in mammalian cells?
A3: this compound was developed to have enhanced selectivity for the parasite enzyme and reduced activity against human enzymes, contributing to its low cytotoxicity in mammalian cells.[5][6][7] It exhibits little to no activity against human ubiquitin-activating enzyme (UAE), NEDD8-activating enzyme (NAE), and SUMO-activating enzyme (SAE).[5][6] However, this compound is a potent inhibitor of human Atg7, an E1-like enzyme involved in autophagy, with an IC50 of 22 ± 9 nM.[5][6] This specific off-target activity should be considered when interpreting results, especially in studies investigating autophagy.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines
Possible Cause 1: Off-target effects. While this compound generally shows low cytotoxicity, its potent inhibition of human Atg7 could lead to unexpected effects in cell lines particularly sensitive to disruptions in autophagy.[5][6]
Troubleshooting Steps:
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Confirm this compound Integrity: Ensure the compound has not degraded. Use freshly prepared solutions.
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Dose-Response Curve: Perform a detailed dose-response analysis to determine the precise IC50 in your specific cell line.
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Autophagy Flux Analysis: Investigate whether the observed cytotoxicity correlates with an inhibition of autophagy. This can be monitored by measuring levels of LC3-II and p62.
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Control Compounds: Compare the effects of this compound with known autophagy inhibitors (e.g., bafilomycin A1) and a negative control compound structurally related to this compound but inactive against Atg7.
Possible Cause 2: Contamination. Reagents or cell cultures could be contaminated.
Troubleshooting Steps:
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.
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Reagent Purity: Verify the purity of the this compound compound and all other reagents used in the assay.
Issue 2: Inconsistent Anti-malarial Activity Across Different Parasite Stages
Possible Cause: Stage-specific susceptibility. The precursor to this compound, ML901, showed greater activity against the schizont stage and lower activity against the trophozoite stage of P. falciparum.[1][2] Although this compound was developed for improved potency against trophozoites, some stage-specific differences may still exist.[2][7]
Troubleshooting Steps:
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Synchronized Cultures: Use tightly synchronized parasite cultures to accurately assess the activity of this compound at specific lifecycle stages.
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Pulse-Exposure Experiments: Perform short-exposure (e.g., 6-hour) pulse experiments at different stages (ring, trophozoite, schizont) to pinpoint the most sensitive phase.[5][8]
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Time-Course Analysis: Measure parasite viability at multiple time points following treatment to understand the kinetics of parasite killing.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| P. falciparum (3D7) | 72-hour Growth Inhibition (LDH assay) | 1.5 nM | [5] |
| P. falciparum (Cam3.IIrev) | 6-hour Pulse Exposure (SYBR Green I) | 29.1 nM | [5] |
| Human Atg7 | Enzyme Activity Assay | 22 ± 9 nM | [5][6] |
| Human UAE | Enzyme Activity Assay | No/very little activity | [5][6] |
| Human NAE | Enzyme Activity Assay | No/very little activity | [5][6] |
| Human SAE | Enzyme Activity Assay | No/very little activity | [5][6] |
| HepG2 Cells | 72-hour Growth Inhibition | Low cytotoxicity | [8] |
Experimental Protocols
Protocol 1: In Vitro PfTyrRS ATP Consumption Assay
This protocol is adapted from methodologies described in the literature to measure the effect of this compound on the ATP consumption by recombinant PfTyrRS.[5][9]
Materials:
-
Recombinant PfTyrRS (25 nM)
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ATP (10 μM)
-
L-tyrosine (200 μM)
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Pyrophosphatase (1 unit/mL)
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Cognate tRNATyr (4.8 μM)
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This compound (various concentrations)
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Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
Procedure:
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Prepare a reaction mixture containing all components except ATP in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Pre-incubate the mixtures at 37°C for 15 minutes.
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Initiate the reaction by adding ATP.
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Incubate at 37°C for 1 hour.
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Terminate the reaction and measure the amount of remaining ATP using a suitable luminescence-based kit (e.g., Kinase-Glo®).
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Calculate the percentage of ATP consumption relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Autophagy Flux Assay using LC3-II Immunoblotting
This protocol provides a general workflow to assess autophagy flux in mammalian cells treated with this compound.
Materials:
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Mammalian cell line of interest
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Complete culture medium
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This compound
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Bafilomycin A1 (BafA1) or Chloroquine (CQ)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Primary antibodies (anti-LC3, anti-p62, anti-actin or other loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Create four treatment groups: (i) Vehicle control, (ii) this compound, (iii) BafA1 (or CQ), (iv) this compound + BafA1 (or CQ).
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Treat cells with this compound for the desired duration.
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For the final 2-4 hours of the experiment, add BafA1 (e.g., 100 nM) or CQ (e.g., 50 µM) to the appropriate wells.
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Wash cells with ice-cold PBS and lyse them.
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Determine protein concentration using a BCA or Bradford assay.
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Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescence substrate.
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Quantify the band intensities for LC3-II and p62, normalizing to the loading control. Autophagic flux is indicated by the difference in LC3-II levels between samples with and without the lysosomal inhibitor (BafA1 or CQ). An increase in this difference upon this compound treatment suggests an induction of autophagy, while a blockage would show high LC3-II levels with or without the inhibitor.
Visualizations
Caption: Mechanism of this compound action in P. falciparum.
Caption: Troubleshooting unexpected cytotoxicity with this compound.
References
- 1. malariaworld.org [malariaworld.org]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in ML471 enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML471 enzymatic assays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective "reaction hijacking" inhibitor of the Plasmodium falciparum tyrosine-tRNA synthetase (PfTyrRS), an essential enzyme for protein synthesis in the malaria parasite.[1][2][3][4][5] It acts as a pro-inhibitor; the PfTyrRS enzyme itself converts this compound into a tightly-binding Tyr-ML471 conjugate, which then inhibits the enzyme.[1][2][3][4][5]
Q2: What are the common assay formats for measuring this compound activity?
A2: The most common methods for assessing the enzymatic activity of PfTyrRS and the inhibitory effect of this compound are ATP consumption assays and direct measurement of the Tyr-ML471 adduct formation by mass spectrometry.[6][7] ATP consumption assays are often adapted for high-throughput screening (HTS) and can utilize luminescence-based readouts like the Kinase-Glo assay.[6]
Q3: Why is my signal-to-noise ratio low in my this compound assay?
A3: A low signal-to-noise ratio can stem from either a weak signal or high background. Common causes include suboptimal reagent concentrations (enzyme, ATP, tyrosine, tRNA), inactive reagents, inappropriate buffer conditions, or interference from the test compound itself.
Q4: How can I be sure that this compound is specifically inhibiting PfTyrRS in my assay?
A4: To confirm the specific "reaction hijacking" mechanism, you can perform an LC-MS analysis to detect the formation of the Tyr-ML471 adduct.[6][7] Additionally, you can test the activity of this compound against the human homolog of the enzyme, HsTyrRS, to demonstrate selectivity. This compound is known to be highly selective for the parasite enzyme.
Q5: What are the key substrates for the PfTyrRS enzymatic reaction?
A5: The key substrates for the PfTyrRS-catalyzed reaction are tyrosine, ATP, and the cognate tyrosine tRNA (tRNATyr).[6][7]
Troubleshooting Guide
Issue 1: Low Signal or No Enzyme Activity
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Ensure recombinant PfTyrRS is properly stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.- Verify the protein concentration and purity using a standard method like Bradford or BCA assay.- Test the enzyme activity with a known potent inhibitor as a positive control. |
| Degraded Substrates | - Prepare fresh ATP and tyrosine solutions for each experiment. ATP solutions are particularly susceptible to degradation.- Store tRNA stocks at -80°C and handle with care to avoid RNase contamination. |
| Suboptimal Reagent Concentrations | - Titrate the concentrations of PfTyrRS, ATP, and tyrosine to determine the optimal conditions for your specific assay setup. A typical starting point for PfTyrRS is in the low nanomolar range (e.g., 25 nM).[6][7]- Ensure ATP and tyrosine concentrations are at or above their Km values to maintain initial velocity conditions. |
| Incorrect Assay Buffer Conditions | - Verify the pH and composition of your assay buffer. A commonly used buffer is Tris-HCl with MgCl2.- Ensure all buffer components are of high purity and free of contaminants. |
| Inappropriate Incubation Time or Temperature | - Optimize the incubation time to ensure the reaction is in the linear range. Run a time-course experiment to determine the optimal endpoint.- The standard incubation temperature is typically 37°C.[6][7] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents | - Use high-purity reagents, especially for ATP and buffers, to avoid contamination with ATP or other interfering substances.- Prepare fresh buffers and substrate solutions for each experiment. |
| Compound Interference | - Test compounds may auto-fluoresce or interfere with the detection reagents. Run a control plate with the compounds in the absence of the enzyme to assess their intrinsic signal.- If using a luminescence-based ATP detection assay, some compounds may directly inhibit the luciferase enzyme. A counter-screen against luciferase can identify these compounds. |
| Non-specific Binding | - In plate-based assays, ensure proper blocking steps are included if applicable.- Optimize the concentration of detergents (e.g., Tween-20) in the assay buffer to minimize non-specific interactions. |
| High Endogenous ATP in Enzyme Preparation | - If the background in no-enzyme control wells is high, consider further purification of the PfTyrRS enzyme preparation to remove any contaminating ATP. |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | - Calibrate your pipettes regularly.- Use low-retention pipette tips.- When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.- If using the entire plate is necessary, ensure proper sealing and incubation in a humidified chamber. |
| Inconsistent Incubation Times | - For kinetic assays, use a multi-channel pipette or an automated liquid handler to start all reactions simultaneously.- For endpoint assays, ensure a consistent and precise incubation time for all wells. |
| Reagent Instability | - Prepare master mixes of reagents to add to the wells, rather than adding each component individually. This minimizes well-to-well variation.- Keep reagents on ice during the experiment setup. |
Experimental Protocols
Protocol 1: PfTyrRS ATP Consumption Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20.
- PfTyrRS Enzyme: Prepare a 2X working solution of PfTyrRS (e.g., 50 nM) in Assay Buffer.
- Substrate Mix: Prepare a 4X working solution containing ATP (e.g., 40 µM), L-tyrosine (e.g., 800 µM), and tRNATyr (e.g., 20 µM) in Assay Buffer.
- This compound/Test Compound: Prepare a 4X working solution of the compound in Assay Buffer with a final DMSO concentration of ≤1%.
2. Assay Procedure:
- Add 5 µL of the 4X this compound/test compound solution to the appropriate wells of a 384-well assay plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
- Add 10 µL of the 2X PfTyrRS enzyme solution to all wells.
- Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
- Initiate the enzymatic reaction by adding 5 µL of the 4X Substrate Mix to all wells.
- Mix the plate gently on a plate shaker for 30 seconds.
- Incubate the plate at 37°C for 60 minutes.
- Equilibrate the plate to room temperature for 10 minutes.
- Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a plate reader.
3. Data Analysis:
- The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore to the PfTyrRS activity.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition versus the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Protocol 2: LC-MS Assay for Tyr-ML471 Adduct Formation
This protocol is for confirming the reaction hijacking mechanism of this compound.
1. Reaction Setup:
- In a microcentrifuge tube, combine the following in Assay Buffer:
- PfTyrRS enzyme (e.g., 1 µM)
- This compound (e.g., 10 µM)
- ATP (e.g., 10 µM)
- L-tyrosine (e.g., 20 µM)
- tRNATyr (e.g., 4 µM)
- Incubate the reaction mixture at 37°C for 1-2 hours.
2. Sample Preparation for LC-MS:
- Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by using a protein precipitation method (e.g., chloroform/methanol).
- Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new tube for LC-MS analysis.
3. LC-MS Analysis:
- Use a high-resolution mass spectrometer capable of accurate mass measurements.
- Perform liquid chromatography to separate the components of the reaction mixture.
- Set the mass spectrometer to scan for the expected mass-to-charge ratio (m/z) of the Tyr-ML471 adduct.
- Analyze the data to identify a peak corresponding to the Tyr-ML471 adduct. The identity of the peak can be confirmed by fragmentation analysis (MS/MS).
Visualizations
Caption: Workflow for the PfTyrRS ATP consumption assay.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
Caption: Simplified diagram of the this compound reaction hijacking mechanism.
References
- 1. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
addressing variability in ML471 experimental outcomes
Welcome to the technical support center for ML471. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this compound, a potent and selective inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrazolopyrimidine ribose sulfamate (B1201201) compound that acts as a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3] It functions through a "reaction hijacking" mechanism.[1][2] Within the active site of PfTyrRS, this compound reacts with the activated amino acid (tyrosine), leading to the formation of a stable, inhibitory sulfamate-amino acid adduct.[1][2] This prevents the normal function of the enzyme, which is crucial for parasite protein synthesis and survival.
Q2: Why am I seeing significant variability in my IC50 values for this compound against P. falciparum cultures?
A2: Variability in IC50 values can arise from several factors related to the parasite culture and assay conditions. Common sources of variability include:
-
Parasite Culture Health: Unhealthy or asynchronous parasite cultures can lead to inconsistent results. Ensure your cultures have low parasitemia, are in the appropriate growth stage (e.g., ring stage for synchronization), and are free from contamination.[4][5]
-
Red Blood Cell (RBC) Quality: The age and source of RBCs can impact parasite growth. It is recommended to use fresh RBCs (less than 2 weeks old) from a consistent donor.[1]
-
Culture Medium Composition: Variations in the lot of Albumax II or serum, as well as the concentration of essential components like hypoxanthine, can affect parasite viability and drug susceptibility.[1]
-
Assay Incubation Time: The duration of drug exposure can influence the apparent IC50. Ensure consistent incubation times across experiments.
-
Compound Stability: Ensure this compound is properly stored and that the solvent (e.g., DMSO) concentration is consistent and non-toxic to the parasites.
Q3: My this compound solution appears to have precipitated. Is it still usable?
A3: Precipitation of this compound in your stock solution or in the assay medium can significantly impact the effective concentration of the compound, leading to inaccurate results. It is recommended to prepare fresh dilutions of this compound for each experiment from a clear, fully dissolved stock solution. If you observe precipitation in your assay wells, consider optimizing the final solvent concentration or using a different solvent system, ensuring it is compatible with your assay and not harmful to the parasites.
Q4: Can this compound be used in high-throughput screening (HTS) assays?
A4: Yes, this compound can be used in HTS formats. However, careful assay design and validation are crucial to ensure robustness and minimize variability.[6][7] Key considerations for HTS include:
-
Signal Robustness: Choose a detection method with a good signal-to-noise ratio, such as DNA-intercalating dyes (e.g., DAPI, SYBR Green I) or lactate (B86563) dehydrogenase (LDH) assays.[6][8]
-
Automation Compatibility: Ensure the assay protocol is compatible with automated liquid handling systems to minimize pipetting errors.
-
Controls: Include appropriate positive (e.g., known antimalarials like artemisinin (B1665778) or chloroquine) and negative (e.g., vehicle control) controls on each plate to monitor assay performance.[8]
Troubleshooting Guides
Issue 1: Inconsistent Results in P. falciparum Growth Inhibition Assays
| Potential Cause | Recommended Solution |
| Asynchronous Parasite Culture | Synchronize the parasite culture at the ring stage using methods like sorbitol treatment to ensure a uniform starting population.[4][5] |
| Variable Red Blood Cell Quality | Use fresh O+ human red blood cells from a reliable source. Wash the cells thoroughly to remove buffy coat and plasma before use.[1] |
| Inconsistent Culture Medium | Prepare a large batch of complete medium to be used for the duration of an experiment. If using serum, heat-inactivate it consistently. Test new lots of Albumax II for their ability to support parasite growth before use in critical experiments.[1] |
| Inappropriate Gas Mixture | Ensure your culture incubator is supplied with the correct gas mixture, typically 5% CO2, 5% O2, and 90% N2.[1] |
| Mycoplasma Contamination | Regularly test your cultures for mycoplasma contamination, as it can significantly affect parasite health and experimental outcomes. |
Issue 2: High Background or Low Signal in PfTyrRS Enzymatic Assays
| Potential Cause | Recommended Solution |
| Enzyme Instability | Use a freshly prepared and properly purified batch of recombinant PfTyrRS. Keep the enzyme on ice during the experiment setup. |
| Substrate or Product Inhibition | Determine the optimal substrate concentrations to avoid high-substrate inhibition. Monitor the reaction progress over time to ensure the initial velocity is being measured before product inhibition occurs.[9] |
| Impure Reagents | Use high-purity substrates (L-tyrosine, ATP) and ensure all buffers are prepared with high-quality water and filtered. |
| Incorrect Buffer Conditions | Optimize the pH, ionic strength, and concentration of essential cofactors (e.g., MgCl2) in the reaction buffer for optimal enzyme activity. |
| Assay Detection Issues | If using a coupled-enzyme assay, ensure the coupling enzyme is not rate-limiting. For fluorescence-based assays, check for quenching effects from hemoglobin or other components.[9][10] |
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay
-
Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in O+ human RBCs at 5% hematocrit in complete medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II or human serum).
-
Synchronization: Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Include positive controls (e.g., artemisinin) and negative controls (vehicle).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Measurement:
-
Lyse the RBCs and quantify parasite DNA using a fluorescent dye like SYBR Green I or DAPI.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model using graphing software.
Protocol 2: Recombinant PfTyrRS Inhibition Assay
-
Reagents:
-
Purified recombinant PfTyrRS enzyme.
-
Reaction buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT.
-
Substrates: L-tyrosine and ATP.
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the PfTyrRS enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of L-tyrosine and ATP.
-
-
Detection:
-
Measure the rate of ATP consumption using a commercial kit such as Kinase-Glo®, which measures the remaining ATP via a luciferase reaction.
-
Alternatively, monitor the aminoacylation of tRNA by methods such as radioactive isotope incorporation or malachite green assay for inorganic phosphate (B84403) detection.
-
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound via reaction hijacking.
Caption: Experimental workflow for this compound growth inhibition assay.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. iddo.org [iddo.org]
- 4. researchgate.net [researchgate.net]
- 5. malariaresearch.eu [malariaresearch.eu]
- 6. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
Validation & Comparative
A Comparative Analysis of ML471 and ML901: Efficacy and Selectivity in Antimalarial Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two promising antimalarial compounds, ML471 and ML901. This analysis is supported by experimental data on their mechanism of action, potency, and selectivity.
Both this compound and its predecessor, ML901, are potent inhibitors of the malaria parasite Plasmodium falciparum. They employ a novel "reaction hijacking" mechanism that targets the parasite's cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an enzyme crucial for protein synthesis.[1][2][3] This targeted action leads to a halt in protein production, ultimately killing the parasite.[1] Developed as an analogue of ML901, this compound exhibits improved potency and selectivity, marking a significant advancement in the quest for new antimalarial therapies.[2][4][5]
Mechanism of Action: Reaction Hijacking of PfTyrRS
This compound and ML901 function by being converted within the active site of PfTyrRS into a tightly binding inhibitory adduct.[2][4] The enzyme itself catalyzes the formation of this inhibitor, effectively "hijacking" its own machinery.[2][6] This process involves the compound binding to the enzyme, followed by a reaction with the activated amino acid, tyrosine, resulting in the formation of a sulfamate-amino acid adduct that remains strongly bound to the enzyme's active site.[2] This "supergluing" effect jams the enzymatic machinery, inhibiting protein translation and leading to parasite death.[1]
dot
Caption: Mechanism of this compound/ML901 action.
Comparative Efficacy and Selectivity
Experimental data demonstrates that while both compounds are highly potent, this compound shows enhanced activity and better selectivity compared to ML901.
| Parameter | This compound | ML901 | Reference |
| P. falciparum Growth Inhibition (IC50_72h) | - | 2.8 nM | [2] |
| P. falciparum Trophozoite Inhibition (IC50_6h) | 29.1 nM | 135-220 nM | [2] |
| Human Atg7 Inhibition (IC50) | 22 ± 9 nM | 33 nM | [2][7] |
| Human UAE Inhibition (IC50) | No/very little activity | 5.39 μM | [2][4] |
| Human NAE Inhibition (IC50) | No/very little activity | 28 μM | [2] |
| Human SAE Inhibition (IC50) | No activity | No activity | [2][7] |
| Activity against Liver Stage Parasites | Potent | - | [2][4] |
| Activity against Gametocytes | Potent | - | [2][4] |
| In vivo Efficacy | Single dose oral efficacy in SCID mouse model | Single dose efficacy in a mouse model | [2][8] |
Table 1: Comparative in vitro and in vivo data for this compound and ML901.
This compound exhibits significantly improved potency against the trophozoite stage of P. falciparum in short-exposure assays (IC50_6h of 29.1 nM for this compound vs. 135-220 nM for ML901).[2] Furthermore, this compound demonstrates a better safety profile due to its reduced activity against human E1 enzymes, particularly the ubiquitin-activating enzyme (UAE), which is a known off-target of ML901.[2][4] The low nanomolar activity of this compound against asexual blood-stage parasites, coupled with its potent activity against liver-stage parasites and gametocytes, highlights its potential as a multi-stage antimalarial drug.[2][4]
Experimental Protocols
Parasite Growth Inhibition Assay (72-hour)
This assay is used to determine the 50% inhibitory concentration (IC50) of the compounds against the asexual blood stage of P. falciparum.
dot
Caption: Workflow for parasite growth inhibition assay.
Methodology:
-
P. falciparum cultures (3D7 strain) at the ring stage are exposed to a range of concentrations of the test compounds.[9]
-
The cultures are incubated for 72 hours under standard conditions.[9]
-
Parasite growth is assessed using a lactate (B86563) dehydrogenase (PfLDH) assay, which measures the activity of a parasite-specific enzyme.[9]
-
The 50% Inhibitory Concentration (IC50) is calculated from the dose-response curves.[9]
Enzyme Inhibition Assay (E1 Enzyme Assays)
These assays evaluate the inhibitory activity of the compounds against human E1 enzymes to assess their selectivity and potential for off-target effects.
Methodology:
-
Homogeneous Time-Resolved Fluorescence (HTRF) enzyme assays are used to measure the activity of human E1 enzymes such as UAE, NAE, and SAE.[2]
-
The enzymes are incubated with their respective substrates in the presence of varying concentrations of the test compounds.[2]
-
The enzyme activity is measured by detecting the fluorescent signal, and the IC50 values are determined.[2]
Conclusion
The development of this compound represents a significant step forward from its parent compound, ML901. Its enhanced potency against multiple life-cycle stages of the malaria parasite, coupled with a superior selectivity profile and demonstrated in vivo efficacy, positions this compound as a highly promising candidate for further preclinical and clinical development. The unique reaction-hijacking mechanism offers a novel strategy to combat drug-resistant malaria. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and further evaluating its safety and efficacy in advanced models.
References
- 1. Molecule 'superglues' itself to enzyme to fight all stages of malaria parasite | BioWorld [bioworld.com]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 6. This parasite will self-destruct: researchers discover new weapon against drug-resistant malaria | EurekAlert! [eurekalert.org]
- 7. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 8. Reaction hijacking of tyrosine tRNA synthetase as a whole-of-life-cycle antimalarial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
ML471 vs. Chloroquine: A Comparative Analysis of Antiplasmodial Activity Against P. falciparum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the anti-malarial compounds ML471 and chloroquine (B1663885), focusing on their activity against Plasmodium falciparum, the deadliest species of malaria parasite. The emergence of widespread chloroquine resistance necessitates the development of novel therapeutics like this compound, which targets a different biological pathway in the parasite.
Quantitative Comparison of In Vitro Activity
The 50% inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and chloroquine against various strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Notes |
| This compound | 3D7 (Chloroquine-sensitive) | 2.8[1] | - |
| Clinical Isolates (including chloroquine-resistant) | median 4.2[2] | South American clinical isolates.[2] | |
| Chloroquine | 3D7 (Chloroquine-sensitive) | 8.6 ± 0.4[3] | IC50 values for chloroquine can vary based on the specific assay conditions. |
| HB3 (Chloroquine-sensitive) | 16.8 ± 0.5[3] | - | |
| Dd2 (Chloroquine-resistant) | 90.2 ± 10.6[3] | - | |
| K1 (Chloroquine-resistant) | 155 ± 11.4[3] | - |
Mechanisms of Action
This compound and chloroquine exhibit distinct mechanisms of action, which are crucial for understanding their efficacy and the potential for cross-resistance.
This compound: Reaction Hijacking Inhibition
This compound is a potent and selective inhibitor of the P. falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[4][5] It employs a "reaction hijacking" mechanism.[4][5] Instead of simply blocking the enzyme's active site, this compound is converted by PfTyrRS into a tightly binding Tyr-ML471 conjugate.[2][6] This adduct effectively sequesters the enzyme, inhibiting protein synthesis and leading to parasite death.[7] This novel mechanism of action makes it effective against chloroquine-resistant strains.[2]
Caption: this compound's reaction hijacking mechanism.
Chloroquine: Inhibition of Heme Detoxification
Chloroquine, a weak base, accumulates in the acidic food vacuole of the malaria parasite.[8][9] Inside the parasite, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine inhibits the enzyme heme polymerase, which is responsible for converting toxic heme into non-toxic hemozoin crystals.[8] The buildup of free heme leads to oxidative stress and parasite death.[8] Chloroquine resistance is primarily mediated by the P. falciparum chloroquine resistance transporter (PfCRT), which actively pumps the drug out of the food vacuole.
Caption: Chloroquine's inhibition of heme detoxification.
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiplasmodial activity of compounds like this compound and chloroquine. Specific parameters may vary between studies.
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum by quantifying parasite DNA.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human erythrocytes (O+).
-
Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite cultures are synchronized to the ring stage using methods such as 5% sorbitol treatment.[10]
2. Drug Dilution and Plate Preparation:
-
Test compounds (this compound, chloroquine) are serially diluted in culture medium in a 96-well microtiter plate.
-
Control wells containing no drug (negative control) and a known antimalarial (positive control) are included.
3. Assay Procedure:
-
A suspension of synchronized ring-stage parasites is added to each well to achieve a final parasitemia of approximately 0.5-1% and a hematocrit of 1.5-2%.
-
The plates are incubated for 72 hours under the standard culture conditions described above.
4. Lysis and Staining:
-
After incubation, the cells are lysed to release parasite DNA.
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is greatly enhanced upon binding.
5. Data Acquisition and Analysis:
-
The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence signal is proportional to the amount of parasite DNA, and thus to parasite growth.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antiplasmodial assay.
Conclusion
This compound demonstrates significantly higher potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum compared to chloroquine. Its novel mechanism of action, targeting PfTyrRS through reaction hijacking, circumvents the resistance mechanisms that have rendered chloroquine ineffective in many regions. These characteristics position this compound as a promising candidate for the development of new anti-malarial therapies. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Validating the Potent Antimalarial Activity of ML471 Across Diverse Plasmodium falciparum Strains
For Immediate Release
A comprehensive analysis of available data confirms the potent antimalarial activity of ML471, a novel reaction hijacking inhibitor of Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS). This comparison guide synthesizes experimental findings, presenting a clear overview of this compound's efficacy against both drug-sensitive and drug-resistant malaria parasites, positioning it as a promising candidate for further drug development.
Superior Potency Against Drug-Resistant Strains
This compound, an analog of the previously identified compound ML901, demonstrates significantly improved potency and selectivity.[1][2] Experimental data reveals that this compound exhibits low nanomolar activity against various strains of P. falciparum, including those resistant to conventional antimalarials like chloroquine.[3]
| Compound | P. falciparum Strain | IC50 (nM) | Strain Characteristics |
| This compound | 3D7 | 1.8 | Chloroquine-sensitive |
| This compound | South American clinical isolates (median) | 4.2 | Includes chloroquine-resistant strains |
| Artesunate | 3D7 | ~1.0 - 6.8 | Chloroquine-sensitive |
| Chloroquine | 3D7 | ~8.6 - 34.68 | Chloroquine-sensitive |
| Chloroquine | Dd2 | >100 | Chloroquine-resistant |
| Chloroquine | W2 | ~1,207.5 | Chloroquine-resistant |
Table 1: Comparative in vitro activity of this compound and standard antimalarials against various P. falciparum strains. IC50 values represent the concentration required to inhibit parasite growth by 50%.
Mechanism of Action: A Novel Approach to Combat Malaria
This compound employs a "reaction hijacking" mechanism.[1][2] It is converted by the parasite's own PfTyrRS enzyme into a tightly binding conjugate, Tyr-ML471.[1][2] This conjugate potently inhibits the enzyme, disrupting protein synthesis and leading to parasite death.[1][2] This novel mode of action is a significant advantage in overcoming existing drug resistance mechanisms.
The signaling pathway for this compound's mechanism of action is depicted below:
Caption: Mechanism of action of this compound.
Experimental Protocols
The validation of this compound's antimalarial activity is primarily conducted through in vitro parasite growth inhibition assays. The SYBR Green I-based assay is a widely used and reliable method for this purpose.
SYBR Green I-Based in vitro Antimalarial Assay
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.
Materials:
-
P. falciparum cultures (e.g., 3D7, Dd2, W2 strains)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
96-well black, clear-bottom microplates
-
This compound and other antimalarial compounds
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader
Workflow: The experimental workflow for assessing antimalarial activity is outlined in the diagram below:
Caption: Experimental workflow for in vitro validation.
Procedure:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture with human red blood cells in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.[4] Cultures are synchronized to the ring stage before the assay.
-
Drug Plate Preparation: Serial dilutions of this compound and control drugs are prepared and added to the 96-well plates.
-
Assay Initiation: Synchronized parasite cultures (at a specific parasitemia and hematocrit) are added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, SYBR Green I lysis buffer is added to each well to lyse the red blood cells and stain the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: The fluorescence readings are normalized to controls, and the 50% inhibitory concentration (IC50) values are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data strongly supports the potent and selective antimalarial activity of this compound against a range of P. falciparum strains, including those with resistance to established drugs. Its novel mechanism of action makes it a valuable lead compound in the urgent search for new and effective malaria treatments. Further in vivo studies and clinical trials are warranted to fully assess its therapeutic potential.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 3. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Comparative Analysis of ML471 Cross-Resistance with Standard Antimalarials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimalarial compound ML471, focusing on its cross-resistance profile with other established antimalarial agents. The information is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics against malaria.
Introduction to this compound
This compound is a novel antimalarial compound that acts as a potent and selective "reaction hijacking" inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3][4][5] This unique mechanism of action involves the enzymatic formation of a stable Tyr-ML471 adduct, which inhibits protein synthesis and leads to parasite death.[1][2][3][4][5] this compound has demonstrated potent, low nanomolar activity against asexual blood stages of P. falciparum, as well as activity against liver stages and gametocytes, making it a promising candidate for both treatment and transmission-blocking strategies.[1][2][3][4][5]
Cross-Resistance Profile of this compound
A critical aspect of any new antimalarial drug candidate is its activity against parasite strains that are resistant to existing therapies. The emergence and spread of drug-resistant P. falciparum is a major global health concern, threatening the efficacy of current frontline treatments.
Activity Against Chloroquine-Resistant Strains
Studies have shown that this compound exhibits potent activity against chloroquine-resistant strains of P. falciparum. Specifically, this compound demonstrated a median IC50 value of 4.2 nM against chloroquine-resistant P. falciparum clinical isolates.[4] This suggests that the mechanism of resistance to chloroquine (B1663885), primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), does not confer cross-resistance to this compound. This is a significant advantage, as chloroquine resistance is widespread in many malaria-endemic regions.
Data on Cross-Resistance with Other Antimalarials
Comprehensive experimental data on the cross-resistance of this compound with a wide panel of other antimalarials is not yet extensively available in the public domain. However, based on its unique mechanism of action targeting PfTyrRS, it is hypothesized that this compound is less likely to be affected by resistance mechanisms associated with other drug classes that have different cellular targets.
To provide a comparative context, the following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other commonly used antimalarials against various drug-sensitive and drug-resistant laboratory strains of P. falciparum. Data for this compound against strains other than chloroquine-resistant isolates is currently limited.
Quantitative Data Summary
| Antimalarial Agent | Mechanism of Action | P. falciparum 3D7 (Drug-Sensitive) IC50 (nM) | P. falciparum Dd2 (Chloroquine-Resistant, Pyrimethamine-Resistant) IC50 (nM) | P. falciparum K1 (Chloroquine-Resistant, Sulfadoxine-Resistant, Pyrimethamine-Resistant) IC50 (nM) | P. falciparum W2 (Chloroquine-Resistant, Pyrimethamine-Resistant, Cycloguanil-Resistant, Sulfadoxine-Resistant) IC50 (nM) |
| This compound | PfTyrRS Inhibition | Data Not Available | 4.2 (median, clinical isolates) [4] | Data Not Available | Data Not Available |
| Chloroquine | Heme Detoxification Inhibition | ~15 | ~100-160[6] | >100 | ~100[7] |
| Artemisinin | Activation by Heme, Free Radical Formation | ~1-10 | ~1-10 | ~1-10 | ~1-10 |
| Pyrimethamine | DHFR Inhibition | ~1 | >25[7] | >25 | >25[7] |
| Sulfadoxine | DHPS Inhibition | ~100 | Data Not Available | >10,000 | >10,000[7] |
| Mefloquine | Unknown, possibly affects heme detoxification | ~10-30 | ~30-60 | ~30-60 | ~30-60 |
| Atovaquone | Cytochrome bc1 Complex Inhibition | ~1-5 | ~1-5 | >1000 | ~1-5 |
Note: IC50 values can vary between laboratories and experimental conditions. The values presented are approximate and intended for comparative purposes.
Experimental Protocols
The determination of antimalarial drug susceptibility and cross-resistance is typically performed using in vitro growth inhibition assays. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method.
Protocol: In Vitro Drug Susceptibility Assay using SYBR Green I
This protocol outlines the key steps for assessing the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum.
-
Parasite cultures are synchronized at the ring stage using methods such as sorbitol treatment.
2. Drug Plate Preparation:
-
Antimalarial compounds are serially diluted in appropriate solvents (e.g., DMSO) and then further diluted in culture medium.
-
The drug solutions are dispensed into 96-well microtiter plates. A row with no drug serves as a positive control for parasite growth, and a row with uninfected erythrocytes serves as a negative control.
3. Assay Procedure:
-
Synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.5-1% at a hematocrit of 2%.
-
The parasite suspension is added to the drug-pre-dosed 96-well plates.
-
The plates are incubated for 72 hours under the standard culture conditions to allow for parasite maturation into the schizont stage.
4. Lysis and Staining:
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
The plates are then thawed, and a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1-2 hours.
5. Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence values are proportional to the amount of parasite DNA, and thus to the parasite growth.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, R).
Visualizations
Signaling Pathway and Mechanism of Action of this compound```dot
Caption: Workflow for in vitro antimalarial cross-resistance testing.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. malariaworld.org [malariaworld.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variations in frequencies of drug resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Reaction Hijacking Mechanism of ML471: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML471, a potent antimalarial compound, with alternative molecules that exhibit a similar "reaction hijacking" mechanism of action. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biochemical pathways and experimental workflows. Our aim is to offer a comprehensive resource for researchers in the fields of infectious disease and drug discovery to understand and potentially apply this innovative therapeutic strategy.
The Reaction Hijacking Mechanism: A Novel Approach to Enzyme Inhibition
The "reaction hijacking" mechanism represents a sophisticated mode of enzyme inhibition where a pro-inhibitor is catalytically converted by its target enzyme into a potent, tightly-bound inhibitor. In the case of this compound, the target is the Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), an essential enzyme for parasite protein synthesis.[1][2][3][4][5][6][7][8][9][10] this compound, a nucleoside sulfamate (B1201201), is recognized by PfTyrRS and, in the presence of tyrosine and ATP, is converted into a stable Tyr-ML471 adduct.[1][2][3][5][9] This conjugate acts as a powerful inhibitor, effectively shutting down the enzyme's function and leading to parasite death.[1][2][3][4][5][9]
This guide will compare this compound with its precursor, ML901, and other compounds that operate through a similar reaction hijacking mechanism, namely OSM-S-106 and the natural product dealanylascamycin (DACM).
Comparative Performance of Reaction Hijacking Inhibitors
The following table summarizes the key performance indicators of this compound and its alternatives, based on published experimental data.
| Compound | Target Enzyme | Organism | Potency (IC50/EC50) | Selectivity | Key Findings |
| This compound | Tyrosine tRNA Synthetase (TyrRS) | Plasmodium falciparum | 1.8 nM (asexual blood stage) | High selectivity over human TyrRS and ubiquitin-activating enzyme (UAE) | Improved potency and selectivity compared to ML901; single-dose oral efficacy in a mouse model.[6] |
| ML901 | Tyrosine tRNA Synthetase (TyrRS) | Plasmodium falciparum | Lower potency than this compound against trophozoites | Less selective than this compound, with some off-target activity against human UAE | A precursor to this compound, demonstrating the potential of the pyrazolopyrimidine sulfamate scaffold.[6][7][9] |
| OSM-S-106 | Asparaginyl-tRNA Synthetase (AsnRS) | Plasmodium falciparum | Potent activity against parasite cultures | High selectivity over human AsnRS | Demonstrates that the reaction hijacking mechanism can be applied to other aminoacyl-tRNA synthetases.[1][2][11][12] |
| Dealanylascamycin (DACM) | Multiple aminoacyl-tRNA Synthetases (including AspRS) | Plasmodium falciparum | Potent, comparable to dihydroartemisinin | Less selective, with activity against mammalian cells | A natural product that validates multiple aminoacyl-tRNA synthetases as potential targets for reaction hijacking inhibitors.[13][14][15][16] |
Experimental Protocols for Validating the Reaction Hijacking Mechanism
The following are detailed methodologies for the key experiments used to validate the reaction hijacking mechanism of compounds like this compound.
LC-MS Analysis of Amino Acid-Inhibitor Adduct Formation
This protocol is designed to detect the formation of the covalent adduct between the amino acid and the inhibitor within parasite-infected red blood cells.
Objective: To confirm the intracellular, enzyme-catalyzed formation of the Tyr-ML471 adduct.
Methodology:
-
Parasite Culture and Treatment:
-
Culture P. falciparum-infected red blood cells to the trophozoite stage.
-
Treat the culture with 1 µM this compound for 2 hours. An untreated culture should be used as a negative control.
-
-
Metabolite Extraction:
-
Harvest the cells and lyse them to release the parasite contents.
-
Perform a solvent-based extraction (e.g., with a mixture of methanol, acetonitrile (B52724), and water) to precipitate proteins and extract small molecules, including the Tyr-ML471 adduct.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto a reverse-phase C18 liquid chromatography column.
-
Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the eluent using a high-resolution mass spectrometer operating in positive ion mode.
-
Perform targeted analysis by searching for the exact mass of the predicted Tyr-ML471 adduct.
-
Confirm the identity of the adduct by comparing its retention time and fragmentation pattern (MS/MS) with a synthetically generated standard.[17]
-
Differential Scanning Fluorimetry (DSF) for Protein Thermal Stabilization
This biophysical assay measures the change in the thermal stability of the target enzyme upon binding of the inhibitor, which is indicative of adduct formation.
Objective: To demonstrate that the formation of the Tyr-ML471 adduct stabilizes the PfTyrRS protein.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant PfTyrRS protein (2.3 µM) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).
-
Add this compound (50 µM), ATP (10 µM), L-tyrosine (20 µM), and cognate tRNATyr (4 µM).
-
As controls, prepare reactions without this compound and with the human ortholog, HsTyrRS.
-
Incubate the reactions at 37°C for 2 hours to allow for adduct formation.
-
-
DSF Measurement:
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Place the reaction mixtures in a real-time PCR instrument.
-
Increase the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Monitor the fluorescence intensity as a function of temperature.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant increase in the Tm of PfTyrRS in the presence of this compound and its substrates, compared to the controls, indicates stabilization due to the formation of the Tyr-ML471 adduct.
-
ATP Consumption Assay for Enzyme Inhibition
This biochemical assay measures the enzymatic activity of PfTyrRS by quantifying the consumption of ATP, a key substrate in the aminoacylation reaction.
Objective: To determine the inhibitory potency (IC50) of this compound against PfTyrRS.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant PfTyrRS (25 nM), L-tyrosine (200 µM), cognate tRNATyr (4.8 µM), and pyrophosphatase (1 unit/mL) in a suitable assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ATP (10 µM).
-
-
Enzymatic Reaction and ATP Detection:
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PfTyrRS activity.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the validation of this compound's reaction hijacking mechanism.
Caption: The reaction hijacking mechanism of this compound targeting PfTyrRS.
Caption: Experimental workflow for validating the reaction hijacking mechanism.
Caption: Logic for comparing this compound with alternative inhibitors.
Conclusion
This compound exemplifies the potential of the reaction hijacking mechanism as a powerful strategy for developing novel therapeutics. Through a combination of biochemical and biophysical assays, its mechanism of action against P. falciparum TyrRS has been robustly validated. The comparative data presented in this guide highlight the improvements of this compound over its predecessor, ML901, in terms of both potency and selectivity. Furthermore, the success of other compounds like OSM-S-106 and DACM in targeting different aminoacyl-tRNA synthetases suggests that this innovative approach holds significant promise for the development of new drugs against a range of pathogens. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to explore and validate this exciting class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase | Medicines for Malaria Venture [mmv.org]
- 5. malariaworld.org [malariaworld.org]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 9. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target | PLOS Pathogens [journals.plos.org]
- 14. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. ebiotrade.com [ebiotrade.com]
- 20. carnabio.com [carnabio.com]
- 21. promega.com [promega.com]
- 22. ulab360.com [ulab360.com]
A Head-to-Head Comparison of ML471 and Artemisinin: Mechanisms, Efficacy, and Therapeutic Potential
In the landscape of antiparasitic and anticancer research, ML471 and artemisinin (B1665778) represent two distinct yet significant therapeutic agents. While both have demonstrated potent activity, their mechanisms of action, primary targets, and overall pharmacological profiles differ substantially. This guide provides a detailed, data-driven comparison of this compound and artemisinin to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Artemisinin |
| Primary Target | Plasmodium falciparum Tyrosyl-tRNA Synthetase (PfTyrRS) | Heme, PfATP6 (SERCA), Iron-dependent processes |
| Mechanism of Action | Reaction Hijacking, Inhibition of Protein Synthesis | Iron-activated generation of free radicals, Induction of ferroptosis |
| Primary Indication | Antimalarial (investigational) | Antimalarial, Anticancer (investigational) |
Quantitative Performance Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound and artemisinin derivatives against Plasmodium falciparum and cancer cells.
Table 1: In Vitro Antimalarial Activity of this compound
| Parameter | Value | Cell/Parasite Line | Reference |
| IC50 (72-h exposure) | 2.8 nM | P. falciparum (3D7 strain) | [1] |
| IC50 (6-h pulse, trophozoites) | 29.1 nM | P. falciparum (Cam3.IIrev) | [2][3] |
| IC50 (Human cell line) | >50 µM | HepG2 | [4] |
Table 2: In Vitro Activity of Artemisinin and its Derivatives
| Compound | Parameter | Value | Cell/Parasite Line | Reference |
| Artemisinin | Ki | 150 nM | PfATP6 (SERCA) expressed in Xenopus oocytes | [5][6] |
| Dihydroartemisinin (DHA) | IC50 | 2.5 ± 1.4 nM | P. falciparum | [7] |
| Artesunate | Efficacy | >90% parasite reduction at 24h (rectal admin) | P. falciparum (clinical isolates) | [8] |
| Dihydroartemisinin (DAT) | EC50 (in combination with GPX4 knockout) | <10 µM (in resistant cells) | Various cancer cell lines | [9][10] |
Mechanisms of Action: A Detailed Look
This compound: A Reaction Hijacking Inhibitor
This compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an enzyme essential for protein synthesis in the parasite[11][12][13][14]. Its unique mechanism, termed "reaction hijacking," involves the enzyme itself catalyzing the formation of a tightly bound inhibitory adduct.
The process begins with this compound binding to the PfTyrRS active site. The enzyme then activates a tyrosine amino acid, which subsequently reacts with this compound to form a stable Tyr-ML471 conjugate[2][3][11]. This adduct remains tightly bound to the enzyme, effectively blocking its function and halting protein synthesis, leading to parasite death[2][3]. A key advantage of this compound is its selectivity for the parasite enzyme over the human equivalent, which contributes to its low toxicity in human cells[2][3][15].
References
- 1. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Artemisinin | SERCA inhibitor | Hello Bio [hellobio.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. malariaworld.org [malariaworld.org]
- 14. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 15. biorxiv.org [biorxiv.org]
Assessing the Synergistic Potential of ML471 with Standard Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel therapeutic strategies. Combination therapy is a cornerstone of modern antimalarial treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the evolution of resistance. ML471, a potent inhibitor of the parasite's cytoplasmic tyrosyl-tRNA synthetase (PfTyrRS), presents a promising avenue for new antimalarial development. This guide provides a comparative assessment of the potential synergistic effects of this compound with established antimalarial drugs, drawing parallels with known synergistic combinations that include protein synthesis inhibitors.
While direct experimental data on this compound in combination therapies is not yet available, its mechanism of action, shared with antibiotics like doxycycline (B596269), allows for a theoretical exploration of its synergistic potential. This guide leverages published data on the synergistic interaction between artemisinin (B1665778) and doxycycline to provide a framework for assessing hypothetical this compound combinations.
Comparative Analysis of Antimalarial Combinations
The following tables summarize the in vitro efficacy of artemisinin and doxycycline, both individually and in combination, against P. falciparum. This data serves as a benchmark for the expected performance of a combination involving a protein synthesis inhibitor like this compound.
Table 1: In Vitro Efficacy of Artemisinin and Doxycycline Against Plasmodium falciparum [1][2]
| Drug | EC50 (nM) | EC90 (nM) | EC99 (nM) |
| Artemisinin | 11.31 | 52.13 | - |
| Doxycycline | 14,272 | 39,482 | 70,179 |
EC50, EC90, and EC99 represent the effective concentrations required to inhibit 50%, 90%, and 99% of parasite growth, respectively.
Table 2: Synergistic Effects of Artemisinin and Doxycycline Combination Against Plasmodium falciparum [1][2]
| Combination | Observed EC50 (nM) of Doxycycline | Expected EC50 (nM) of Doxycycline (Additive) | Observed/Expected Ratio | Interpretation |
| Doxycycline + 3 nM Artemisinin | 8,001 | > 8,001 | < 1 | Synergy |
| Doxycycline + 30 nM Artemisinin | - | - | - | - |
| Hypothetical Combination | ||||
| This compound + Artemisinin | Data not available | Data not available | Data not available | Hypothesized Synergy |
The observed EC50 of doxycycline in combination with a fixed concentration of artemisinin was significantly lower than what would be expected from a simple additive effect, indicating a synergistic interaction.
Signaling Pathways and Mechanisms of Action
The potential for synergy between this compound and other antimalarials can be understood by examining their distinct mechanisms of action.
Caption: Mechanisms of action for key antimalarial drugs.
Experimental Protocols
The following are detailed methodologies for assessing drug synergy, based on established protocols used for evaluating artemisinin and doxycycline combinations. These can be adapted for testing this compound.
In Vitro Synergy Assessment: Modified Fixed-Ratio Isobologram Method[3][4][5]
This method is used to determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
Caption: Workflow for in vitro synergy assessment.
Protocol Steps:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX, glucose, hypoxanthine, sodium bicarbonate, and gentamycin. Cultures are maintained at 37°C in a low-oxygen environment.
-
Drug Preparation: Stock solutions of this compound and the partner drug (e.g., artemisinin) are prepared in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Fixed-Ratio Combination: The two drugs are combined in fixed ratios based on their individual 50% inhibitory concentrations (IC50s). Common ratios are 4:1, 3:1, 1:1, 1:3, and 1:4.
-
Drug Exposure: Asynchronous or synchronous parasite cultures (typically at 1% parasitemia and 2% hematocrit) are exposed to serial dilutions of the individual drugs and the fixed-ratio combinations in 96-well plates.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Growth Inhibition Assay: Parasite growth is quantified using a suitable method, such as the SYBR Green I-based fluorescence assay, which measures nucleic acid content.
-
Data Analysis: The IC50 values for each drug alone and for the combinations are determined by plotting the percentage of growth inhibition against the drug concentration.
-
Isobologram Analysis: The fractional inhibitory concentration (FIC) index is calculated to determine the nature of the interaction. The FIC is the IC50 of a drug in combination divided by the IC50 of the drug alone. The sum of the FICs (ΣFIC) for the two drugs indicates:
-
Synergy: ΣFIC < 0.5
-
Additivity: 0.5 ≤ ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
In Vivo Synergy Assessment: Murine Malaria Model[6][7]
Animal models are crucial for confirming in vitro findings and assessing the efficacy of drug combinations in a physiological system.
Caption: Workflow for in vivo synergy assessment.
Protocol Steps:
-
Infection Model: Swiss albino mice are infected intraperitoneally with Plasmodium berghei.
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Drug Administration: Once parasitemia reaches a predetermined level (e.g., 1-2%), mice are randomized into treatment groups:
-
Vehicle control
-
This compound alone
-
Partner drug (e.g., artemisinin) alone
-
This compound and partner drug in combination Drugs are administered orally or via intraperitoneal injection for a specified number of days.
-
-
Efficacy Assessment: The efficacy of the treatment is assessed by:
-
Parasite Clearance: Daily monitoring of parasitemia to determine the rate of parasite clearance.
-
Mean Survival Time: Recording the survival time of the mice in each group.
-
-
Data Analysis: The parasite clearance rates and mean survival times are compared between the different treatment groups to determine if the combination therapy is more effective than the individual drugs.
Conclusion and Future Directions
The inhibition of protein synthesis is a validated antimalarial strategy, and drugs targeting this pathway have shown synergistic effects with standard-of-care agents like artemisinin. Based on its mechanism of action as a potent PfTyrRS inhibitor, this compound holds significant promise as a component of a novel combination therapy. The experimental frameworks outlined in this guide provide a robust methodology for the preclinical evaluation of this compound in combination with other antimalarials. Future studies should focus on generating empirical data for this compound combinations to validate the hypothesized synergy and to determine optimal partner drugs and dosing regimens. Such research is critical for the development of the next generation of effective and resistance-breaking antimalarial treatments.
References
In Vivo Toxicity Profile: A Comparative Analysis of ML471 and ML901
For researchers, scientists, and drug development professionals, understanding the in vivo toxicity of novel compounds is paramount. This guide provides a comparative analysis of the toxicity profiles of ML471 and ML901, two related compounds developed as potent antimalarial agents. While direct comparative in vivo toxicity studies are not extensively detailed in publicly available literature, this guide synthesizes available data to offer a clear comparison based on in vitro cytotoxicity, mechanism of action, and qualitative in vivo observations.
Both this compound and its predecessor, ML901, function through a novel "reaction hijacking" mechanism. They selectively target the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an enzyme crucial for parasite protein synthesis. This targeted approach is designed to minimize off-target effects in mammalian cells, thereby reducing toxicity.
Executive Summary of Comparative Toxicity
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound and ML901 against the human liver carcinoma cell line, HepG2. This data provides a quantitative measure of the compounds' relative toxicity to human cells.
| Compound | Target Organism | Cell Line | Assay Duration | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | P. falciparum | HepG2 | 72 hours | > 50 | > 17,857 | [1] |
| ML901 | P. falciparum | HepG2 | 72 hours | 4.65 | 1,661 | [1] |
The Selectivity Index (SI) is the ratio of the IC50 for the human cell line to the IC50 for the parasite (P. falciparum 3D7 strain IC50 for ML901 is 2.8 nM). A higher SI indicates greater selectivity for the parasite over human cells.
The data clearly indicates that this compound has a substantially lower cytotoxic effect on human HepG2 cells compared to ML901, with an IC50 value greater than the highest tested concentration of 50 µM. This represents a significant improvement in the safety profile.
Mechanism of Action and Off-Target Effects
The toxicity of a compound is often linked to its off-target effects. ML901 was found to have some inhibitory activity against human ubiquitin-activating enzyme (UAE), which could contribute to its observed cytotoxicity. In contrast, this compound was specifically designed to avoid this off-target interaction and shows no significant inhibition of human UAE in vitro.[2][3] This difference in off-target activity is a key factor in the improved toxicity profile of this compound.
Experimental Protocols
While specific in vivo toxicity protocols for this compound and ML901 are not detailed in the available literature, a general methodology for assessing the acute in vivo toxicity of a compound in a mouse model is provided below. This protocol is based on standard practices in preclinical toxicology.
Objective: To determine the acute toxicity of a test compound (e.g., this compound or ML901) in mice following a single administration and to identify the maximum tolerated dose (MTD).
Animals: Healthy, adult mice (e.g., BALB/c or C57BL/6), 8-10 weeks old, of both sexes. Animals are acclimatized for at least one week before the experiment.
Housing and Husbandry: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They have ad libitum access to standard rodent chow and water.
Experimental Groups:
-
Vehicle Control Group: Receives the vehicle used to dissolve the test compound.
-
Test Groups: At least three groups receiving different doses of the test compound, typically in a logarithmic progression.
Procedure:
-
Dose Preparation: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
Administration: The compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection) as a single dose.
-
Observation: Animals are closely monitored for clinical signs of toxicity immediately after dosing and then periodically (e.g., at 1, 4, 24, and 48 hours) for up to 14 days. Observations include changes in behavior, appearance, locomotor activity, and any signs of morbidity or mortality.
-
Body Weight: Body weight is recorded daily. Significant weight loss can be an indicator of toxicity.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed to examine for any abnormalities in organs and tissues.
-
Histopathology (Optional): Key organs (e.g., liver, kidneys, spleen, heart, lungs) may be collected, fixed in formalin, and processed for histopathological examination to identify any microscopic changes.
Data Analysis: The number of mortalities at each dose level is recorded to estimate the LD50. Clinical signs of toxicity and changes in body weight are compared between the test groups and the vehicle control group.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound and ML901.
Caption: General workflow for an acute in vivo toxicity study.
Conclusion
Based on the available data, this compound demonstrates a significantly improved in vivo toxicity profile compared to its parent compound, ML901. This is supported by its substantially higher in vitro IC50 against human cells and its refined mechanism of action that avoids off-target inhibition of human UAE. While quantitative in vivo toxicity data such as LD50 values are not publicly available, the consistent reporting of this compound being "well-tolerated" in animal models, coupled with the strong in vitro evidence, positions it as a more promising candidate for further drug development from a safety perspective. Future preclinical safety studies following standardized protocols will be necessary to fully delineate its in vivo toxicological properties.
References
ML471: A Novel Antimalarial Candidate Benchmarked Against Current Therapies
A comprehensive guide for researchers and drug development professionals on the promising antimalarial compound ML471, comparing its preclinical performance against established antimalarial drugs. This guide provides an objective analysis supported by available experimental data to inform future research and development efforts in the fight against malaria.
Executive Summary
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the development of novel therapeutics. This compound, a potent and selective inhibitor of the Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), has emerged as a promising new antimalarial candidate. This guide provides a detailed comparison of this compound with current first-line antimalarial drugs, presenting key preclinical data on its efficacy, mechanism of action, and spectrum of activity across the parasite lifecycle. The available data suggests that this compound exhibits potent low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum, demonstrates a rapid rate of parasite killing, and is active against multiple stages of the parasite's life cycle, including liver stages and gametocytes, which are crucial for transmission.
Comparative In Vitro Efficacy
The in vitro potency of an antimalarial compound is a critical indicator of its potential clinical efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various P. falciparum strains, including those resistant to current therapies, in comparison to standard antimalarial drugs. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.
| Compound | P. falciparum Strain(s) | IC50 (nM) | Key Findings |
| This compound | 3D7 (drug-sensitive) | 2.8[1] | Potent activity against drug-sensitive strains. |
| Clinical Isolates (including chloroquine-resistant) | 4.2 (median)[2] | Maintains high potency against clinically relevant and drug-resistant parasites. | |
| Artesunate | Field Isolates | 0.6 - 31[3] | Potent and fast-acting component of ACTs. |
| TM267 (reference strain) | 0.9[4] | ||
| Chloroquine | 3D7 (sensitive) | 21[5] | Highly effective against sensitive strains. |
| Dd2 (resistant) | 178[5] | Significantly reduced activity against resistant strains. | |
| Mefloquine | Sensitive Strains | < 30 | Used in combination therapies, but resistance is a concern. |
| Resistant Strains | > 50[6] | ||
| Doxycycline | Field Isolates (Thailand) | 14,000 (mean)[7] | Slower-acting, often used in combination or for prophylaxis. |
| Atovaquone | Field Isolates (Thailand) | 3.4 (mean)[8] | Component of Malarone, resistance can emerge. |
| Proguanil | Field Isolates (Thailand) | 36,500 (mean)[8] | Used in combination with atovaquone. |
Mechanism of Action: A Novel Approach
This compound employs a unique "reaction hijacking" mechanism, setting it apart from many current antimalarials. This novel mode of action may offer an advantage against parasite strains that have developed resistance to conventional drugs.
Signaling Pathway of this compound
Figure 1. Mechanism of action of this compound in P. falciparum.
This compound acts as a pro-inhibitor that is converted into a tight-binding inhibitor by the parasite's own PfTyrRS enzyme.[2][9] This "reaction hijacking" process forms a stable Tyr-ML471 conjugate that effectively blocks the enzyme's function, leading to the cessation of protein synthesis and subsequent parasite death.[2] This mechanism is highly selective for the parasite's enzyme over the human equivalent, contributing to its favorable safety profile.[2]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of antimalarial compounds like this compound.
In Vitro Drug Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This high-throughput assay is widely used to determine the IC50 values of antimalarial drugs against cultured P. falciparum.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Detection of Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mefloquine-resistant strains of Plasmodium falciparum in Madagascar: impact on tourists and public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Markers and In Vitro Susceptibility to Doxycycline in Plasmodium falciparum Isolates from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
Independent Verification of ML471's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-malarial compound ML471 with alternative molecules, focusing on the independent verification of its mechanism of action. The information presented is supported by experimental data to aid researchers in their evaluation and future development of novel therapeutics.
This compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an essential enzyme for parasite protein synthesis.[1][2][3][4][5][6] Its mechanism of action, known as "reaction hijacking," distinguishes it from many conventional enzyme inhibitors. This guide will delve into the specifics of this mechanism, compare this compound to its predecessor and other compounds with similar modes of action, and provide detailed experimental protocols for verification.
Mechanism of Action: Reaction Hijacking
This compound acts as a pro-inhibitor that is catalytically converted by its target enzyme, PfTyrRS, into a highly potent, tightly-bound inhibitor.[1][2][3][7] This process, termed reaction hijacking, involves the enzyme's own catalytic machinery. In the active site of PfTyrRS, this compound mimics adenosine (B11128) monophosphate (AMP) and reacts with the activated amino acid, tyrosine, to form a stable Tyr-ML471 conjugate.[1][2][8] This adduct remains trapped in the active site, effectively inactivating the enzyme and halting protein synthesis, which is lethal to the parasite.[1][8] The high selectivity of this compound for the parasite enzyme over the human counterpart is a key feature, contributing to its low cytotoxicity against human cells.[1][2][3][4][9]
Signaling Pathway Diagram
Caption: this compound's reaction hijacking mechanism within the PfTyrRS active site.
Comparative Analysis of this compound and Alternatives
This compound was developed as an analog of ML901, exhibiting improved potency and selectivity.[1][2][3][4] Other compounds, such as the natural product dealanylascamycin (DACM), also operate through a reaction hijacking mechanism, but may target multiple aminoacyl-tRNA synthetases (aaRSs).[8][10][11] The following tables summarize the quantitative data for these compounds.
In Vitro Potency and Selectivity
| Compound | Target(s) | P. falciparum IC50 (nM) | Human Cell Line (HepG2) IC50 (µM) | Selectivity Index (HepG2 IC50 / P. falciparum IC50) |
| This compound | PfTyrRS | 2.8[6] | >50[9] | >17,857 |
| ML901 | PfTyrRS | ~10-20 | 4.65[9] | ~232-465 |
| DACM | Multiple aaRSs | 3.3[11] | 0.047[11] | ~14 |
| OSM-S-106 | PfAsnRS | Potent (specific value not available in snippets) | - | - |
In Vivo Efficacy
| Compound | Animal Model | Route of Administration | Efficacy |
| This compound | SCID mouse model of P. falciparum malaria | Oral | Single-dose efficacy[1][2][3][4][7] |
Experimental Protocols for Mechanism Verification
The following are key experimental procedures to independently verify the mechanism of action of this compound and similar compounds.
In Vitro Parasite Growth Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against P. falciparum asexual blood stages.
Methodology:
-
Synchronized ring-stage P. falciparum cultures are exposed to serial dilutions of the test compound for a full life cycle (e.g., 72 hours).
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.
-
The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Mammalian Cell Cytotoxicity Assay
Objective: To assess the toxicity of the compound against a human cell line (e.g., HepG2) and determine the selectivity index.
Methodology:
-
Human HepG2 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).[9][11]
-
Cell viability is measured using a standard method such as the resazurin (B115843) reduction assay or by quantifying ATP levels.
-
The IC50 value is determined by plotting cell viability against compound concentration.
Target Engagement Verification: Thermal Shift Assay (TSA)
Objective: To confirm direct binding of the compound to the target enzyme and formation of the stable adduct.
Methodology:
-
Recombinant PfTyrRS is incubated with the test compound in the presence of its substrates (tyrosine and ATP).
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The formation of the stable Tyr-compound adduct results in a significant increase in the melting temperature (Tm) of the protein, which can be measured and compared to control conditions. A significant thermal stabilization is indicative of target engagement.[7]
Adduct Formation Confirmation: Mass Spectrometry
Objective: To directly detect the formation of the amino acid-compound conjugate within treated parasites.
Methodology:
-
P. falciparum-infected red blood cells are treated with the test compound.
-
The parasites are then lysed, and the protein fraction is extracted.
-
Liquid chromatography-mass spectrometry (LC-MS) is used to analyze the parasite lysate.
-
The mass corresponding to the expected amino acid-compound adduct (e.g., Tyr-ML471) is specifically searched for in the mass spectra to confirm its presence in treated versus untreated parasites.[8]
Experimental Workflow Diagram
Caption: A logical workflow for the experimental verification of this compound's mechanism.
Conclusion
The mechanism of action of this compound as a reaction hijacking inhibitor of PfTyrRS is well-supported by a variety of independent experimental approaches. Its high potency and selectivity for the parasite enzyme make it a promising candidate for further antimalarial drug development. The comparative data and detailed protocols provided in this guide offer a framework for researchers to evaluate this compound and to discover and validate new compounds that employ a similar, highly specific mechanism of action.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. malariaworld.org [malariaworld.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 10. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target | PLOS Pathogens [journals.plos.org]
Safety Operating Guide
Proper Disposal of ML471: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for ML471, a potent parasite tyrosyl-tRNA synthetase inhibitor used in antimalarial research. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of chemical and biologically contaminated laboratory waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
This compound Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid, liquid, or sharp) and whether it is contaminated with biological material.
Unused or Expired Solid this compound
Unused or expired solid this compound should be treated as chemical waste.
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. The original manufacturer's container is often suitable if it is in good condition.
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
This compound-Contaminated Solid Waste (Non-Sharps)
This category includes items such as contaminated gloves, pipette tips, and culture flasks.
-
Segregation: If the waste is contaminated with biological agents (e.g., Plasmodium falciparum), it must be treated as biohazardous chemical waste.
-
Decontamination: Whenever possible, decontaminate the waste. Autoclaving is a common method for decontaminating biologically contaminated lab waste.[1] However, the thermal stability of this compound is unknown, and autoclaving could potentially aerosolize the compound. Therefore, chemical disinfection may be a safer alternative if compatible with the waste materials.
-
Containerization: Place the decontaminated waste in a designated biohazardous waste container, typically a red or orange bag lined with a sturdy, leak-proof container.[2][3]
-
Disposal: Follow your institution's procedures for the disposal of biohazardous or chemical waste. This typically involves collection by a specialized waste management service.
This compound-Contaminated Sharps
Needles, syringes, and other sharp objects contaminated with this compound require careful handling to prevent punctures and exposure.
-
Immediate Disposal: Immediately place all used sharps into a designated, puncture-resistant sharps container.[4][5][6] These containers are typically red and marked with the universal biohazard symbol.
-
Do Not Recap: Never recap, bend, or break used needles.
-
Container Management: Do not overfill sharps containers.[7] Once the container is three-quarters full, it should be sealed and prepared for disposal.
-
Disposal: Arrange for the pickup and disposal of the sharps container through your institution's EHS department or a medical waste disposal service.
This compound Liquid Waste
Liquid waste may be generated from dissolving this compound in a solvent or from experimental procedures.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams unless you have confirmed compatibility.
-
Labeling: Clearly label the container as "Hazardous Waste" with the name "this compound" and the solvent used.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not pour this compound solutions down the drain. [8][9]
Summary of this compound Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Unused/Expired Solid this compound | Labeled, sealed, chemically compatible container | Treat as chemical waste. Arrange for pickup by EHS or a licensed contractor. |
| Contaminated Solid Waste (Non-Sharps) | Biohazard bag within a rigid, leak-proof container | Decontaminate if biologically contaminated. Dispose of as biohazardous or chemical waste. |
| Contaminated Sharps | Puncture-resistant sharps container | Immediately place in a sharps container. Do not recap. Arrange for medical waste disposal. |
| Liquid Waste | Labeled, leak-proof, chemically compatible container with secondary containment | Treat as hazardous chemical waste. Arrange for pickup by EHS. Do not dispose of down the drain. |
This compound Disposal Workflow
Caption: Decision tree for the proper segregation and disposal of this compound waste streams.
Disclaimer: These guidelines are intended to provide general operational procedures. Researchers must always consult and adhere to their institution's specific waste disposal policies and local regulations. In the event of a spill or exposure, follow your institution's established emergency procedures.
References
- 1. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cpp.edu [cpp.edu]
- 3. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. medicalwastefl.net [medicalwastefl.net]
- 5. fda.gov [fda.gov]
- 6. Effective Sharps Waste Management and Safe Needle Disposal Practices | Stericycle [stericycle.com]
- 7. Best Way to Get Rid of Used Needles and Other Sharps | FDA [fda.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
Essential Safety and Operational Guidance for Handling ML471
This document provides crucial safety and logistical information for the handling of ML471, a potent inhibitor of Plasmodium falciparum tyrosine tRNA synthetase. The information is intended for researchers, scientists, and drug development professionals. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on standard laboratory practices for handling novel chemical compounds with unknown long-term toxicities. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to supplement these recommendations.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form or when preparing solutions, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex, powder-free. Double-gloving is recommended when handling the pure compound. | Prevents direct skin contact with the chemical. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned lab coat made of a chemically resistant material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood. | Minimizes inhalation of any airborne particles or aerosols. |
| Respirator | A NIOSH-approved N95 or higher respirator may be necessary for weighing large quantities or if a fume hood is not available. | Provides additional respiratory protection from fine particles.[1] |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.
-
Use a balance with a draft shield when weighing the compound.
2. Administrative Controls:
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Ensure all personnel are trained on the potential hazards and safe handling procedures for novel chemical compounds.
-
Keep quantities of this compound stored and in use to a minimum.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
4. Spill and Emergency Procedures:
-
In case of a small spill of solid this compound, carefully wipe it up with a damp cloth or paper towel while wearing appropriate PPE. Place the contaminated material in a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
In case of eye contact, flush the eyes with water for at least 15 minutes and seek immediate medical attention.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations. As a general guideline:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[2]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[3]
-
Decontamination: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
Consult your institution's EHS department for specific procedures on the collection and disposal of chemical waste.
Visualized Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate Personal Protective Equipment when handling a research chemical with limited safety data.
Caption: Workflow for selecting appropriate PPE for handling research chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
